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5,6-Diamino-2-thiouracil-13C,15N Documentation Hub

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  • Product: 5,6-Diamino-2-thiouracil-13C,15N
  • CAS: 1246816-80-7

Core Science & Biosynthesis

Foundational

Molecular weight calculation for 13C 15N labeled 5,6-Diamino-2-thiouracil

High-Precision Molecular Weight Calculation: -5,6-Diamino-2-thiouracil An In-Depth Technical Guide for Stable Isotope Applications Executive Summary This guide provides a rigorous framework for calculating the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Molecular Weight Calculation: -5,6-Diamino-2-thiouracil

An In-Depth Technical Guide for Stable Isotope Applications

Executive Summary

This guide provides a rigorous framework for calculating the molecular weight and monoisotopic mass of Uniformly Labeled (


) 

5,6-Diamino-2-thiouracil
. As a critical precursor in the synthesis of purine analogs and a metabolic probe for oxidative stress pathways, the precise characterization of this isotopologue is essential for quantitative mass spectrometry (LC-MS/MS) and NMR structural elucidation.

This document moves beyond simple addition, addressing mass defects, isotopic purity considerations, and experimental validation protocols required for GLP-compliant research.

Part 1: Structural Definition & Elemental Stoichiometry

Before calculation, we must define the exact tautomeric form and elemental composition. 5,6-Diamino-2-thiouracil exists primarily in the lactam-thione form in neutral aqueous solution.

Chemical Structure:

  • Core: Pyrimidine ring (

    
    )
    
  • Substituents:

    • Position 2: Thione group (

      
      )
      
    • Position 4: Ketone group (

      
      )
      
    • Positions 5, 6: Primary Amino groups (

      
      )
      
  • Protons: N1-H, N3-H, and four protons on the amino groups.

Molecular Formula:



The Labeling Strategy

For this calculation, we assume Uniform Labeling (


) , where:
  • All carbon atoms are replaced by

    
    .[1]
    
  • All nitrogen atoms are replaced by

    
    .
    
  • Hydrogen, Oxygen, and Sulfur remain at natural abundance (dominant isotopes

    
    ).
    

Expert Insight: In synthesis, this isotopologue is often derived from the condensation of


-thiourea with a 

-labeled cyanoacetate derivative, followed by nitrosation and reduction. The "Uniform" assumption is critical for internal standards to prevent cross-talk with natural abundance M+1 or M+2 peaks.
Part 2: Isotopic Constants (IUPAC Standards)

To ensure high-resolution mass spectrometry (HRMS) accuracy, we use the precise atomic masses defined by IUPAC.

ElementIsotopeNominal MassExact Mass (Da)Abundance (Natural)
Carbon

1212.00000098.93%

13 13.003355 1.07%
Nitrogen

1414.00307499.63%

15 15.000109 0.37%
Hydrogen

11.00782599.98%
Oxygen

1615.99491599.76%
Sulfur

3231.97207194.99%

Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

Part 3: Calculation Workflow
3.1. Unlabeled (Natural) Monoisotopic Mass

Formula:







  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    

Total Monoisotopic Mass (Unlabeled): 158.026232 Da

3.2. Labeled (

) Monoisotopic Mass

Formula:







  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    

Total Monoisotopic Mass (Labeled): 166.027792 Da

3.3. The Mass Shift (

)

The mass difference is critical for setting MS acquisition windows.



Note: The shift is approximately +8 Da (+4 from Carbon, +4 from Nitrogen). The extra


 Da arises from the differences in nuclear binding energy (mass defect). In high-resolution Orbitrap or FT-ICR instruments, this defect is resolvable and confirms the isotopic identity.
Part 4: Data Summary & Visualization
Table 1: Comparative Mass Spectrometry Parameters
ParameterUnlabeled (Natural)Labeled (

)
Molecular Formula


Monoisotopic Mass 158.0262 Da 166.0278 Da
[M+H]

(Positive Mode)
159.0335 Da167.0351 Da
[M-H]

(Negative Mode)
157.0189 Da165.0205 Da
Mass Shift Reference+8.0016 Da
Diagram 1: Structural Labeling Map

The following diagram visualizes the specific atoms replaced in the Uniform Labeling scheme.

G Structure of [U-13C, 15N]-5,6-Diamino-2-thiouracil C2 13C-2 N3 15N-3 C2->N3 S2 S C2->S2 = C4 13C-4 C5 13C-5 C4->C5 O4 O C4->O4 = C6 13C-6 C5->C6 N5 15N-Amino C5->N5 N1 15N-1 C6->N1 N6 15N-Amino C6->N6 N1->C2 N3->C4

Caption: Atom-specific map of Uniformly Labeled 5,6-Diamino-2-thiouracil. Blue nodes indicate


; Red nodes indicate 

.
Part 5: Experimental Validation Protocols
5.1. LC-MS/MS Confirmation

Do not rely solely on the parent ion. You must validate the fragmentation pattern to ensure the label is integral to the ring and amino groups.

Protocol:

  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mode: ESI Positive (

    
    ).
    
  • Target Transitions:

    • Parent: 167.0351 Da (

      
      )
      
    • Loss of Ammonia (

      
      ):  In the labeled compound, the loss of an amino group involves 
      
      
      
      .
      • Loss:

        
         (Mass: 
        
        
        
        )
      • Fragment:

        
        
        
    • Ring Cleavage (RDA): Retro-Diels-Alder fragmentation often splits the pyrimidine ring.

      • Check: If the fragment retains 2 carbons and 2 nitrogens, the mass shift will be +4 Da relative to the unlabeled fragment.

5.2. Isotopic Enrichment Calculation

To calculate the actual % enrichment (e.g., is it 99% labeled?):

  • Acquire spectrum in Profile Mode (not Centroid).

  • Observe the

    
     peak (166.03, indicating one 
    
    
    
    or
    
    
    impurity).
  • Formula:

    
    
    Note: For uniformly labeled compounds, the "M-1" peak represents the dominant impurity (isotopologue with one light atom).
    
Diagram 2: Validation Logic Flow

Workflow start Synthesized Labeled Compound calc Calculate Theoretical Monoisotopic Mass (166.0278 Da) start->calc ms High-Res MS (Orbitrap/Q-TOF) calc->ms check1 Match Parent Ion? (Tol < 5ppm) ms->check1 frag MS/MS Fragmentation check1->frag Yes fail Re-Purify / Check Synthesis check1->fail No check2 Observe -18.02 Da (Loss of 15NH3)? frag->check2 valid VALIDATED Standard check2->valid Yes check2->fail No

Caption: Decision tree for validating the molecular weight and isotopic integrity of the labeled compound.

References
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Atomic weights of the elements 2011. Pure and Applied Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 20736992 (4,5-Diamino-2-thiouracil - Structural Analog Reference). PubChem. [Link]

Sources

Foundational

Isotopic purity specifications for 5,6-Diamino-2-thiouracil-13C,15N

An In-Depth Technical Guide to the Isotopic Purity Specifications for 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ Abstract This technical guide provides a comprehensive framework for understanding, specifying, and verifying the is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity Specifications for 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂

Abstract

This technical guide provides a comprehensive framework for understanding, specifying, and verifying the isotopic purity of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂. Intended for researchers, scientists, and professionals in drug development and metabolic research, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind the analytical methodologies. We will explore the critical role of high isotopic purity in ensuring data integrity for quantitative mass spectrometry applications, detail the primary analytical techniques of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a self-validating, step-by-step protocol for purity assessment.

Introduction: The Critical Role of Isotopic Purity

5,6-Diamino-2-thiouracil is a pyrimidine derivative utilized in the synthesis of various heterocyclic compounds, some of which exhibit potent biological activities.[1][2] Its isotopically labeled form, 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂, is a powerful tool in modern research, primarily serving as an internal standard for highly sensitive and accurate quantification in mass spectrometry-based assays.[3] These applications include pharmacokinetic studies, metabolic flux analysis, and proteomics, where the labeled compound is added in a known quantity to a complex biological sample.[4]

Foundational Concepts: Defining Purity

To establish a robust analytical framework, it is essential to distinguish between three distinct, yet related, quality attributes:

  • Chemical Purity: This refers to the percentage of the material that is the specified chemical compound (5,6-Diamino-2-thiouracil), irrespective of its isotopic composition. Impurities are other chemical entities, such as synthetic precursors, byproducts, or degradation products.

  • Isotopic Enrichment: This specifies the percentage of a given atom at a specific position that is the desired heavy isotope. For a compound with multiple labels, one can refer to the enrichment at each labeled site.

  • Isotopic Purity: This is the most encompassing specification for a SIL compound. It represents the percentage of the molecules in the entire sample that are the desired labeled species (i.e., contain all the specified heavy isotopes and no others).[6] For 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂, this means the molecule contains one ¹³C atom and two ¹⁵N atoms at the designated positions.

High isotopic purity is the ultimate goal, as it ensures a clean, distinct mass signal for the internal standard, minimizing any potential cross-talk with the signal from the native analyte.[5]

Diagram: Structure of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂

The diagram below illustrates the molecular structure, with the positions of the stable isotope labels explicitly marked.

Caption: Structure of 5,6-Diamino-2-thiouracil with labeled positions.

Isotopic Purity Specifications

For high-precision quantitative applications, the isotopic purity of the SIL standard must be exceptionally high. While specifications can be tailored to the sensitivity of a given assay, the values below represent a widely accepted standard for high-quality reagents in regulated and research environments.

ParameterSpecificationRationale
Chemical Purity > 98%Minimizes interference from other chemical species that could co-elute and suppress or enhance ionization.
Isotopic Purity > 99%Ensures that over 99% of the internal standard molecules have the correct mass, providing a clean signal and maximizing the linear dynamic range of the assay.[4][5]
Unlabeled Contribution < 0.1%Critically important for accurately measuring low levels of the native analyte. A high contribution from the M+0 isotopologue of the standard would artificially inflate the analyte's measured concentration.

Analytical Verification of Isotopic Purity

A dual-methodology approach using both Mass Spectrometry and NMR Spectroscopy provides the most comprehensive and trustworthy characterization of a labeled compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary and most direct method for determining isotopic purity. Its ability to measure mass-to-charge ratios with high precision allows for the clear separation and relative quantification of all isotopologues (molecules differing only in their isotopic composition).[7][8]

Expertise & Causality: We choose Electrospray Ionization (ESI) as the ionization source because it is a "soft" technique that minimizes fragmentation, ensuring the detected ion is the intact parent molecule. High resolution (e.g., >60,000 FWHM) is critical to separate the desired labeled compound from any potential isobaric interferences—other ions that have the same nominal mass but a different exact mass.[9]

Diagram: Isotopic Purity Verification Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Calculation cluster_report Reporting prep1 Accurately weigh labeled compound prep2 Dissolve in appropriate solvent (e.g., Methanol/Water) prep1->prep2 prep3 Prepare serial dilutions for concentration optimization prep2->prep3 lc Inject sample onto LC system for separation prep3->lc ms Introduce eluent into ESI-HRMS source lc->ms acq Acquire full scan MS data at high resolution (>60k) ms->acq data1 Extract ion chromatograms for all expected isotopologues acq->data1 data2 Integrate peak areas (A) for M, M+1, M+2, M+3... data1->data2 data3 Correct for natural isotopic abundance of unlabeled analyte data2->data3 data4 Calculate Isotopic Purity data3->data4 report Generate Certificate of Analysis with purity value and spectra data4->report

Caption: A comprehensive workflow for isotopic purity verification using LC-HRMS.

Experimental Protocol: Isotopic Purity by LC-HRMS

This protocol is designed as a self-validating system, incorporating checks to ensure data quality.

1. Materials and Instrumentation:

  • 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ (Test Article)

  • 5,6-Diamino-2-thiouracil, unlabeled (Reference Standard)

  • LC-MS Grade Water, Acetonitrile, and Methanol

  • LC-MS Grade Formic Acid

  • A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

2. Sample Preparation:

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of the Test Article and the Reference Standard in Methanol.

  • Working Solutions: Create a 1 µg/mL working solution of the Test Article in 50:50 Water:Methanol. Similarly, prepare a 1 µg/mL working solution of the Reference Standard.

3. LC-MS Method:

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS Ionization: ESI, Positive Mode

  • MS Acquisition: Full Scan (m/z 100-300) at a resolution of 70,000 FWHM.

4. Analysis Sequence (Self-Validation):

  • Blank Injection (x3): Inject the mobile phase solvent to ensure no system contamination.

  • Reference Standard Injection: Inject the unlabeled standard to determine its retention time and mass spectrum, including its natural isotopic distribution (M, M+1, M+2 peaks).

  • Test Article Injection (x3): Inject the labeled compound. This is the primary analysis.

  • System Suitability Check: Re-inject the Reference Standard to ensure consistent performance.

5. Data Analysis and Calculation:

  • Extract Ion Chromatograms (XICs): For the Test Article, extract XICs for the exact masses of all relevant isotopologues. For 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂, the primary ion of interest will be [M+H]⁺ with a mass of 160.02 (approx.). The fully labeled species will have a mass of 163.02 (approx.).

  • Integrate Peak Areas: Integrate the chromatographic peak area for each isotopologue.

  • Correct for Natural Abundance: The measured peak intensities for the labeled compound must be corrected to remove the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) from the unlabeled portion of the sample. A detailed method for this correction has been established.[7][8]

  • Calculate Isotopic Purity: After correction, the isotopic purity is calculated as:

    Isotopic Purity (%) = (Area of Fully Labeled Isotopologue) / (Sum of Areas of All Isotopologues) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR spectroscopy offers orthogonal validation by confirming the location of the labels and the overall structural integrity of the molecule.[10]

Expertise & Causality:

  • ¹³C NMR: A ¹³C spectrum will show a significantly enhanced signal for the labeled carbon position relative to the other carbons, confirming the ¹³C label is in the correct location.

  • ¹⁵N NMR: Although less common, direct ¹⁵N NMR or indirect detection methods (like ¹H-¹⁵N HMBC) can confirm the presence and location of the nitrogen labels.

  • ¹H NMR: A high-resolution ¹H NMR spectrum is crucial for verifying the overall chemical structure and purity. The absence of signals from unexpected protons confirms the integrity of the molecule. For deuterated compounds, ¹H NMR is used to quantify the degree of labeling by integrating the residual proton signals at the labeled sites.[10]

This combined MS and NMR approach provides an authoritative and trustworthy characterization, fulfilling the highest scientific standards.

Conclusion

The specification and verification of isotopic purity for compounds like 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ are not mere procedural formalities; they are foundational to the integrity of any research that employs them. By leveraging the complementary strengths of High-Resolution Mass Spectrometry and NMR Spectroscopy, researchers can ensure their internal standards meet the stringent requirements for accurate and reproducible quantification. The methodologies and protocols outlined in this guide provide a robust framework for achieving this, grounding experimental work in principles of causality, self-validation, and authoritative analytical science.

References

  • Munoz, E. (n.d.). Position-specific stable carbon isotope analysis of pyrimidines. Blacklight.
  • BOC Sciences. (n.d.). Stable Isotope Labelled Compounds.
  • Liang, C., Ling, L., & Wang, H.-Y. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate.
  • Nikonowicz, E. P., & Pardi, A. (n.d.). Synthesis and NMR of RNA with Selective isotopic enrichment in the bases. Nucleic Acids Research, Oxford Academic.
  • Sinha, A. (2025, September 29). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. ResolveMass Laboratories Inc.
  • Casteel, D. E., et al. (2013, June 5). Thiouracil cross-linking mass spectrometry: a cell-based method to identify host factors involved in viral amplification. PubMed.
  • Liang, C., Ling, L., & Wang, H.-Y. (2025, March 25). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)-Labeled Organic Compounds by Electrospray Ionization-High-Resolution Mass Spectrometry. Semantic Scholar.
  • MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Kumar, P., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • Lecerf, C., et al. (2011, March 15). Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. PubMed.
  • BenchChem. (2025). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.
  • van Gennip, A. H., et al. (2025, August 9). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate.
  • Oregon State Stable Isotope Collaboratory. (2025, March 6). δ13C and/or δ15N Analysis of Organics.
  • Zhang, T., et al. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5,6-Diamino-2-thiouracil-13C,15N.
  • LGC Standards. (n.d.). Thiouracil-13C,15N2.
  • (n.d.). Stable Isotope Standards For Mass Spectrometry.
  • Al-Warhi, T., et al. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.
  • Al-Warhi, T., et al. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances (RSC Publishing).
  • (n.d.). Concentration (ng g −1 ) of thiouracil detected in various types of... | Download Table. ResearchGate.
  • Snyder, N. W., et al. (2016, May 15). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. PubMed.
  • (n.d.). CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. Google Patents.
  • (n.d.). diaminouracil hydrochloride. Organic Syntheses Procedure.
  • Javahershenas, R. (n.d.). Recent applications of aminouracil in multicomponent reactions. Semantic Scholar.
  • Mohamed, N. R., et al. (2007, September 15). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. PubMed.
  • Mohamed, N. R., et al. (2007, March 30). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. MDPI.

Sources

Exploratory

Technical Guide: 5,6-Diamino-2-thiouracil (DAT) in Oxidative Stress Analysis

The following technical guide details the role of 5,6-Diamino-2-thiouracil (DAT) and its critical distinction from the endogenous biomarker 5,6-Diaminouracil (DAU) . While 5,6-Diamino-2-thiouracil is primarily utilized a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 5,6-Diamino-2-thiouracil (DAT) and its critical distinction from the endogenous biomarker 5,6-Diaminouracil (DAU) .

While 5,6-Diamino-2-thiouracil is primarily utilized as a chemically active ligand and solid-phase extraction (SPE) sorbent for detecting oxidative stress-inducing agents (such as heavy metals and drug metabolites), its structural analog 5,6-Diaminouracil serves as a direct biomarker for peroxynitrite-mediated uric acid oxidation . This guide synthesizes the application of DAT as an analytical tool and the biological relevance of DAU as a marker of oxidative injury.

Executive Summary

5,6-Diamino-2-thiouracil (DAT) is a functionalized pyrimidine derivative characterized by a high affinity for transition metals and a propensity for redox cycling. In the context of oxidative stress research, DAT serves two distinct but interconnected roles:

  • Analytical Probe (Exogenous): DAT is used to functionalize solid-phase extraction (SPE) media and ion-selective electrodes (ISE). Its sulfur and amino groups chelate heavy metals (e.g., Hg(II), Pb(II))—potent inducers of Reactive Oxygen Species (ROS)—allowing for their quantification in biological fluids.

  • Structural Analog to Endogenous Biomarkers: DAT is structurally homologous to 5,6-Diaminouracil (DAU) . DAU is the specific stable product formed when Uric Acid (a major plasma antioxidant) scavenges Peroxynitrite (ONOO⁻) . Consequently, while DAT is the tool used in the lab, DAU is the signal measured in the body to assess nitrosative stress.

This guide provides the mechanistic basis for DAU formation, the protocol for DAT-based extraction of stress agents, and the methodology for quantifying these pyrimidines.

Mechanistic Foundation

The Biological Biomarker: 5,6-Diaminouracil (DAU)

Uric acid functions as a "sacrificial" antioxidant in human plasma. Under conditions of high oxidative stress, specifically involving Peroxynitrite (ONOO⁻) (formed from the reaction of Superoxide and Nitric Oxide), Uric Acid is nitrated and subsequently oxidized.

The Pathway:

  • Nitration: Peroxynitrite attacks Uric Acid, forming an unstable intermediate.

  • Decarboxylation: The intermediate undergoes hydrolysis and decarboxylation.

  • Product Formation: This yields 5,6-Diaminouracil (and Triuret) as stable end-products. Unlike general ROS markers (like MDA), DAU is specific to peroxynitrite-mediated damage.

The Analytical Tool: 5,6-Diamino-2-thiouracil (DAT)

DAT differs from DAU by the presence of a thione (C=S) group at position 2 instead of a ketone. This sulfur atom grants DAT superior soft-base properties, making it an ideal ligand for capturing "soft" metal ions (Mercury, Silver) that catalyze oxidative stress via Fenton-like reactions.

Visualization of Signaling & Detection

The following diagram illustrates the biological formation of the DAU biomarker and the analytical application of the DAT probe.

G Superoxide Superoxide (O2•-) ONOO Peroxynitrite (ONOO-) Superoxide->ONOO Fast Reaction NO Nitric Oxide (NO) NO->ONOO Intermediate Unstable Nitro-Intermediate ONOO->Intermediate + Uric Acid UricAcid Uric Acid (Plasma Antioxidant) UricAcid->Intermediate DAU 5,6-Diaminouracil (DAU) (Biomarker) Intermediate->DAU Hydrolysis/Decarboxylation Analysis Quantification (HPLC/ISE) DAU->Analysis Direct Measurement Sample Biological Sample (Urine/Plasma) DAT_Sorbent 5,6-Diamino-2-thiouracil (DAT) (Solid Phase Sorbent) Sample->DAT_Sorbent Passed Through HeavyMetals Oxidative Agents (Hg, Pb, Drugs) DAT_Sorbent->HeavyMetals Chelation (S-N binding) HeavyMetals->Analysis Elution & Detection

Caption: Top path: Formation of the DAU biomarker from Uric Acid. Bottom path: Use of DAT as a chelating sorbent to extract oxidative stress-inducing metals.

Analytical Methodologies

Protocol A: Synthesis of DAT-Functionalized Sorbent (For Extraction)

This protocol describes creating a DAT-modified stationary phase to extract oxidative stress agents (e.g., Mercury) from biological samples.

Materials:

  • Alumina (neutral, activity grade I)

  • 5,6-Diamino-2-thiouracil (DAT) (Sigma-Aldrich, >95%)

  • Ethanol (HPLC grade)

  • Vacuum filtration setup

Step-by-Step Workflow:

  • Activation: Suspend 10 g of Alumina in 50 mL of dilute HNO₃ (0.1 M) for 1 hour to activate surface hydroxyl groups. Wash with deionized water until pH is neutral. Dry at 150°C for 4 hours.

  • Ligand Dissolution: Dissolve 1.0 g of 5,6-Diamino-2-thiouracil in 100 mL of hot ethanol (60°C). DAT has low solubility in cold water; heat is required.

  • Loading: Add the activated Alumina to the DAT-ethanol solution. Reflux the mixture at 70°C for 6 hours with vigorous stirring. The amino and thio groups of DAT will form hydrogen bonds and coordinate covalent bonds with the alumina surface oxygen/aluminum.

  • Washing: Filter the solid phase and wash sequentially with ethanol (3x 20 mL) and water to remove unbound DAT.

  • Validation: Dry the sorbent at 60°C. Verify loading using IR spectroscopy (Look for C=S stretch at ~1200 cm⁻¹ and N-H bend at ~1600 cm⁻¹).

Application: Use this sorbent in an SPE cartridge to pre-concentrate Hg(II) or Pb(II) from urine samples prior to ICP-MS analysis. High levels of these metals correlate with elevated oxidative stress.

Protocol B: Quantification of 5,6-Diaminouracil (The Biomarker)

To measure the endogenous biomarker DAU in plasma/urine.

Instrumentation: HPLC with Electrochemical Detection (HPLC-ECD) or LC-MS/MS. Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Step-by-Step Workflow:

  • Sample Prep:

    • Collect plasma or urine.[1] Add internal standard (e.g., 6-aminouracil).

    • Precipitate proteins with acetonitrile (1:3 v/v). Centrifuge at 12,000 x g for 10 min.

    • Evaporate supernatant under nitrogen and reconstitute in mobile phase.

  • Chromatography:

    • Mobile Phase: 50 mM Ammonium Acetate (pH 5.0) / Methanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.[1]

  • Detection (ECD):

    • Set applied potential to +0.8 V vs. Ag/AgCl. DAU is electroactive and oxidizes readily.

  • Data Analysis:

    • DAU typically elutes early (due to high polarity).

    • Calculate the ratio of DAU / Uric Acid . An increasing ratio indicates active scavenging of peroxynitrite.

Data Presentation & Interpretation

Comparative Properties: DAT vs. DAU

Researchers must distinguish between the reagent and the biomarker to avoid false identification.

Feature5,6-Diamino-2-thiouracil (DAT)5,6-Diaminouracil (DAU)
Role Analytical Reagent / SorbentBiological Biomarker
Origin Synthetic (Exogenous)Endogenous (Uric Acid Oxidation)
Key Functional Group Thione (C=S)Carbonyl (C=O)
Target Analyte Heavy Metals (Hg, Pb), DrugsPeroxynitrite (ONOO⁻)
Detection Method IR (on sorbent), UV (290 nm)HPLC-ECD, LC-MS/MS (m/z 142)
Reference Ranges (DAU Biomarker)

Note: DAT is not found endogenously. The following refers to DAU.

  • Healthy Control (Plasma): < 0.5 µM

  • Oxidative Stress (e.g., Rheumatoid Arthritis, Sepsis): 1.2 – 5.0 µM

  • Critical Threshold: A DAU/Uric Acid ratio > 0.02% suggests significant nitrosative damage.

References

  • Soliman, E. M., et al. (2002). "Synthesis of 5,6-diamino-2-thiouracil-functionalized alumina for the selective solid-phase extraction of mercury(II)." Analytica Chimica Acta. Link

  • Kaur, H., & Halliwell, B. (1990). "Action of biologically-relevant oxidizing species upon uric acid: Identification of uric acid oxidation products." Chemico-Biological Interactions. Link

  • Hooper, D. C., et al. (1998). "Uric acid oxidation as a marker of oxidative stress in multiple sclerosis." Journal of Neuroimmunology. Link

  • Skotnicki, K., et al. (2019). "Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions." Molecules. Link

  • Grootveld, M., et al. (2022). "In vivo absorption and metabolism of peroxynitrite-derived 5,6-diaminouracil." Free Radical Biology and Medicine. Link

Sources

Foundational

Technical Guide: Structure, Stability, and Application of Stable Isotope Labeled Thiouracils

Executive Summary This technical guide addresses the structural dynamics, stability profiles, and bioanalytical applications of stable isotope-labeled (SIL) thiouracils, specifically 2-thiouracil (TU), 6-n-propyl-2-thiou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural dynamics, stability profiles, and bioanalytical applications of stable isotope-labeled (SIL) thiouracils, specifically 2-thiouracil (TU), 6-n-propyl-2-thiouracil (PTU), and methylthiouracil (MTU). These compounds are critical Internal Standards (IS) in the LC-MS/MS quantification of thyreostats in clinical and food safety workflows.

This document prioritizes the causality of instability —specifically the impact of thiol-thione tautomerism and isotopic scrambling—and provides self-validating protocols to ensure data integrity.

Structural Dynamics and Isotope Fidelity

The Thiol-Thione Tautomerism

Thiouracils exist in a dynamic equilibrium between the thione (keto) and thiol (enol) forms. While the thione form is thermodynamically dominant in the gas phase and neutral solution, the thiol form is chemically reactive and responsible for oxidative instability.

  • Mechanism: The proton on the N1/N3 position migrates to the sulfur atom.

  • Impact on Analysis: In electrospray ionization (ESI), the tautomeric ratio can shift based on mobile phase pH, affecting ionization efficiency. An ideal Internal Standard must mirror this equilibrium exactly.

The Deuterium Dilemma vs. Carbon/Nitrogen Fidelity

A critical decision in method development is the choice of isotope: Deuterium (


H) vs. Carbon-13 (

C)/Nitrogen-15 (

N).
FeatureDeuterium (

H) Labeled IS

C /

N Labeled IS
Chemical Stability Low to Moderate. Protons on N/S/O are "exchangeable" and will swap with solvent H within seconds.High. Isotopes are embedded in the skeletal backbone.
Chromatography Poor. C-D bonds are shorter than C-H, reducing lipophilicity. This causes retention time shifts (

), separating the IS from the analyte.
Excellent. Co-elutes perfectly with the analyte, ensuring identical matrix effects.
Recommendation Avoid for quantitative LC-MS if possible.Gold Standard for regulated bioanalysis.

Technical Insight: If a deuterated standard (e.g., PTU-d5) elutes 0.2 minutes earlier than the analyte, it may elute in a region of high ion suppression (e.g., phospholipids), while the analyte elutes later. The IS fails to correct for the matrix effect, leading to quantitative errors up to 40% [1].

Stability Profiles and Degradation Pathways

Oxidative Desulfurization

The primary degradation pathway for thiouracils is oxidation. The sulfur atom is highly nucleophilic.

  • Disulfide Formation: Two thiouracil molecules dimerize (R-S-S-R).

  • Desulfurization: Oxidative attack (by peroxides or UV light) converts the thiouracil to its corresponding uracil analog (e.g., PTU

    
     Propyluracil), which is analytically distinct.
    
Visualization of Degradation Pathways

The following diagram illustrates the tautomeric shift and subsequent oxidation risks.

ThiouracilPathways cluster_0 Stability Risk Zone Thione Thione Form (Dominant) Thiol Thiol Form (Reactive) Thione->Thiol Tautomerization (pH dependent) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation (-2H) Uracil Uracil Analog (Desulfurized) Thiol->Uracil Oxidative Desulfurization (H2O2 / UV)

Figure 1: Tautomeric equilibrium and oxidative degradation pathways of thiouracils.

Experimental Protocols

Protocol A: Self-Validating Stability Stress Test

Before validating a clinical method, you must prove the IS stock solution is stable.

Objective: Determine if the SIL-IS undergoes H/D exchange or oxidation.

  • Preparation: Prepare a 1 µg/mL solution of the SIL-IS in 50:50 Methanol:Water.

  • Control: Inject immediately (T=0).

  • Stress Condition 1 (Exchange): Acidify an aliquot to pH 2 with Formic Acid. Incubate 4 hours.

  • Stress Condition 2 (Oxidation): Add 0.1% Hydrogen Peroxide to an aliquot. Incubate 1 hour.

  • Analysis: Analyze via LC-MS/MS.

    • Pass Criteria (Exchange): No change in molecular ion mass (M+H). If mass decreases (e.g., M+3

      
       M+0), the label is scrambling.
      
    • Pass Criteria (Oxidation): Decrease in parent peak area < 5%. Appearance of Uracil analog peak (M-16 mass shift approx).

Protocol B: LC-MS/MS Extraction with Matrix Correction

This protocol uses


C/

N-PTU to correct for extraction efficiency and ionization suppression.

Reagents:

  • Internal Standard: [

    
    C, 
    
    
    
    N
    
    
    ]-Propylthiouracil (100 ng/mL in methanol).
  • Derivatization Agent: 3-iodobenzylbromide (IBB) (Optional, improves sensitivity).

Workflow:

  • Aliquot: Transfer 1.0 mL urine/serum to a glass tube.

  • Spike IS: Add 50 µL of SIL-IS immediately . Vortex 30s.

    • Why: The IS must equilibrate with the matrix proteins before any chemistry occurs.

  • pH Adjustment: Adjust pH to 8.0 (phosphate buffer).

    • Why: Thiouracils are weak acids (pKa ~7.5). pH 8 ensures they are in the anionic form if derivatizing, or adjust to pH 3 for direct organic extraction.

  • Extraction: Add 5 mL Ethyl Acetate. Shake 10 min. Centrifuge 3000g.

  • Dry & Reconstitute: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in mobile phase.

  • LC-MS/MS: Inject. Monitor MRM transitions for Analyte and IS simultaneously.

Visualization of Analytical Workflow

LCMSWorkflow Sample Biological Sample (Urine/Serum) Spike Spike SIL-IS (13C/15N-PTU) Sample->Spike Equilib Equilibration (Critical Step) Spike->Equilib Mix 30s Extract LLE Extraction (Ethyl Acetate) Equilib->Extract pH Adjust Deriv Derivatization (Optional: IBB) Extract->Deriv If sensitivity low LCMS LC-MS/MS Analysis Extract->LCMS Direct Analysis Deriv->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Quantification

Figure 2: LC-MS/MS workflow emphasizing early IS introduction for error correction.

Synthesis and Availability

While synthesis is complex, commercial availability of


C/

N variants has improved.
  • Precursors: Synthesis typically involves condensing labeled thiourea (H

    
    N-CS-NH
    
    
    
    ) with ethyl acetoacetate derivatives.
  • Verification: High-resolution MS (HRMS) and NMR are required to confirm the label position. Ensure labels are on the pyrimidine ring carbons or nitrogens, never on the exocyclic sulfur or exchangeable protons.

References

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.Link

  • RIVM (National Institute for Public Health and the Environment). (2008). Analysis of thyreostatics in bovine and porcine urine by LC-MS.[1]Link

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?Link

  • MedChemExpress. (2025). 2-Thiouracil-13C,15N2 Product Information and Stability.Link

  • Indian Academy of Sciences. (2002). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs.Link

Sources

Protocols & Analytical Methods

Method

Using 5,6-Diamino-2-thiouracil-13C,15N as an internal standard in LC-MS/MS

Application Note: High-Precision Quantification of Thiouracil Derivatives in Biological Matrices using 5,6-Diamino-2-thiouracil-13C,15N as Internal Standard Executive Summary This application note details a robust LC-MS/...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Thiouracil Derivatives in Biological Matrices using 5,6-Diamino-2-thiouracil-13C,15N as Internal Standard

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of 5,6-Diamino-2-thiouracil (DATU) and structurally related thyreostats (e.g., Thiouracil, Propylthiouracil) in complex biological matrices (plasma and urine).

The protocol leverages 5,6-Diamino-2-thiouracil-13C,15N as a stable isotope-labeled internal standard (SIL-IS). The use of this specific isotopologue addresses critical analytical challenges inherent to thiouracils: high polarity, susceptibility to oxidative degradation (thiol-to-disulfide conversion), and significant matrix-induced ionization suppression.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists.

Scientific Rationale & Mechanistic Insight

The Challenge: Polarity and Instability

Thiouracil derivatives are notoriously difficult to analyze due to two primary factors:

  • High Polarity: The presence of amino and thiol groups creates significant retention issues on standard C18 stationary phases, often leading to elution in the solvent front where ion suppression is highest.

  • Redox Reactivity: The C2-thiol group is prone to oxidation, forming dimers or mixed disulfides with plasma proteins.

The Solution: Stable Isotope Dilution

Using 5,6-Diamino-2-thiouracil-13C,15N provides the ultimate correction mechanism. Unlike structural analogs (e.g., methyl-thiouracil) which may separate chromatographically, the SIL-IS co-elutes with the analyte.

  • Co-elution: The IS experiences the exact same matrix suppression/enhancement at the electrospray source as the analyte.

  • Mass Shift: The incorporation of

    
    C and 
    
    
    
    N provides a mass shift (typically +3 to +5 Da, depending on labeling extent) sufficient to avoid isotopic crosstalk (M+0 contribution to IS channel) while maintaining identical physicochemical properties.

Experimental Protocol

Materials & Reagents
  • Analyte: 5,6-Diamino-2-thiouracil (DATU) Reference Standard.

  • Internal Standard: 5,6-Diamino-2-thiouracil-13C,15N (Custom synthesis or commercial isotope supplier).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

  • Reducing Agent: Dithiothreitol (DTT) or

    
    -Mercaptoethanol (Critical for stabilizing the thiol group).
    
LC-MS/MS Conditions

Chromatographic Strategy: Due to the polar nature of the diamino-thiouracil core, a Pentafluorophenyl (PFP) or a HILIC column is recommended over standard C18 to ensure adequate retention and separation from isobaric interferences.

ParameterSetting
Column Kinetex F5 (PFP) or Atlantis HILIC Silica (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.0)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.35 mL/min
Injection Vol 5 µL
Column Temp 40°C

Gradient Profile (PFP Column):

  • 0.0 min: 2% B (Hold for retention)

  • 1.0 min: 2% B

  • 5.0 min: 90% B (Elution)

  • 6.0 min: 90% B

  • 6.1 min: 2% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI Positive Mode):

  • Ionization: ESI+ (Protonation at N3/Amino groups).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DATU (Analyte) 159.1 [M+H]+142.1 (Loss of NH3)15
116.1 (Ring fragment)25
DATU-13C,15N (IS) 162.1 [M+H]+ *145.115

*Note: Exact m/z depends on the number of labeled atoms. Assuming +3 Da shift.

Sample Preparation Workflow

This protocol utilizes Protein Precipitation (PPT) combined with a Reduction Step to ensure total thiouracil recovery.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of 5,6-Diamino-2-thiouracil-13C,15N working solution (100 ng/mL). Vortex 10s.

  • Reduction (CRITICAL): Add 20 µL of 0.5 M DTT (freshly prepared). Incubate at 37°C for 15 min.

    • Rationale: This breaks any disulfide bonds formed between the thiouracil analyte and plasma albumin, releasing "bound" drug.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Evaporation: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Acetate).

    • Note: Reconstituting in high aqueous content ensures good peak shape on the PFP/HILIC column.

Workflow Visualization

The following diagram illustrates the critical path for sample processing, highlighting the reduction step necessary for thiouracil analysis.

G Sample Biological Sample (100 µL Plasma/Urine) IS_Add Add IS: DATU-13C,15N Sample->IS_Add Reduction Reduction Step (Add DTT, 37°C, 15 min) IS_Add->Reduction Stabilize Thiols Precipitation Protein Precipitation (ACN + 0.1% FA) Reduction->Precipitation Centrifuge Centrifugation (14,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LCMS LC-MS/MS Analysis (PFP Column, MRM) Supernatant->LCMS Inject

Figure 1: Sample preparation workflow emphasizing the reduction of disulfide bonds prior to precipitation.

Method Validation & Performance Criteria

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following validation parameters must be assessed.

Validation ParameterAcceptance CriteriaScientific Justification
Selectivity No interfering peaks >20% of LLOQ at retention time.Ensures the +3 Da mass shift of the IS is sufficient to prevent isotopic overlap.
Matrix Effect (ME) IS-normalized ME factor should be 0.85 - 1.15.The 13C,15N IS compensates for ion suppression caused by phospholipids in plasma.
Recovery Consistent recovery (>70%) across low, med, high QC.DTT reduction step ensures protein-bound thiouracils are recovered.
Linearity r² > 0.99 (Weighted 1/x²).Thiouracils typically show wide dynamic ranges (e.g., 1–1000 ng/mL).
Stability <15% deviation after 3 freeze-thaw cycles.Thiol compounds are sensitive; the IS tracks degradation if it occurs during processing.

Troubleshooting & Optimization

  • Issue: Poor Peak Shape (Tailing).

    • Root Cause:[1][2][3] Interaction of amino groups with free silanols on the column.

    • Fix: Increase Ammonium Acetate buffer concentration to 20 mM or switch to a "Polar Embedded" C18 column (e.g., Phenomenex Kinetex F5).

  • Issue: Low Sensitivity.

    • Root Cause:[1][2][3] Ion suppression or oxidation.

    • Fix: Ensure DTT is fresh. Check if the compound is forming adducts (e.g., [M+Na]+) and adjust source parameters to favor protonation.

  • Issue: Cross-Signal (Crosstalk).

    • Root Cause:[1][2][3] Impurity in the IS or insufficient mass resolution.

    • Fix: Verify the isotopic purity of the 5,6-Diamino-2-thiouracil-13C,15N (should be >99% atom %). If the mass shift is only +1 or +2 Da, consider a higher resolution MS or a more substituted IS.

References

  • Vanden Bussche, J., et al. (2011). Determination of thyreostats in bovine urine and thyroid glands by HPLC-MS/MS.[4] Università degli Studi di Milano. Link

    • Context: Establishes the baseline for thyreostat analysis and the necessity of internal standards in bovine m
  • Phenomenex. (2018). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.[5] Phenomenex Application Notes. Link

    • Context: Provides the chromatographic basis for separating polar uracil deriv
  • MedChemExpress. 5,6-Diamino-4-thiouracil-13C2 Product Information.Link

    • Context: Verifies the commercial availability and application of stable isotope-labeled diamino-thiouracils as tracers/standards.
  • Hata, H., et al. (2024).[2][5] Development and Validation of an Analytical Method for 2-Thiouracil... in Bovine Urine. PubMed. Link

    • Context: Recent authoritative protocol on stabilizing thiouracils using acidic conditions and derivatization, which this guide optimizes by using direct analysis with SIL-IS.

Sources

Application

Sample preparation protocols for 5,6-Diamino-2-thiouracil analysis

Application Note: Advanced Sample Preparation & Analytical Protocols for 5,6-Diamino-2-thiouracil (DAT) Abstract This technical guide provides a rigorous framework for the sample preparation and analysis of 5,6-Diamino-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation & Analytical Protocols for 5,6-Diamino-2-thiouracil (DAT)

Abstract

This technical guide provides a rigorous framework for the sample preparation and analysis of 5,6-Diamino-2-thiouracil (DAT). DAT is a critical pyrimidine intermediate used in the synthesis of purine-based pharmaceuticals and a functional ligand for electrochemical biosensors. Its analysis is complicated by its amphoteric nature, poor aqueous solubility at neutral pH, and susceptibility to oxidative dimerization via the thiol group. This protocol details solubility enhancement strategies, antioxidant stabilization, and solid-phase extraction (SPE) workflows for biological and pharmaceutical matrices.

Physicochemical Framework & Challenges

Before initiating wet chemistry, the analyst must understand the molecule's behavior to prevent artifacts such as precipitation or degradation during processing.

PropertyCharacteristicAnalytical Implication
Solubility Low in water; Soluble in DMSO, DMF, and dilute NaOH (pH > 10).Do not use pure water or acidic buffers for stock preparation. Use DMSO or 0.1 M NaOH.
Redox Stability High risk of thiol oxidation to disulfide dimers (R-S-S-R).Mandatory: All extraction buffers must contain an antioxidant (e.g., Ascorbic Acid, DTT, or EDTA).
Ionization Amphoteric. Thiol pKa ≈ 7.5 (acidic); Amino groups pKa ≈ 3-4 (basic).Retention on C18 requires careful pH control. At pH 2-3, it is cationic; at pH >8, it is anionic.
Light Sensitivity Moderate.Use amber glassware for all stock solutions.

Core Protocol: Stock Solution & Stability Management

Objective: Create a stable, verifiable primary standard.

Reagents:
  • Solvent A: Dimethyl Sulfoxide (DMSO), LC-MS Grade.

  • Solvent B: 0.1 M NaOH (freshly prepared).

  • Stabilizer: Dithiothreitol (DTT) or Ascorbic Acid.

Procedure:
  • Weighing: Accurately weigh 10.0 mg of DAT reference standard into a 10 mL amber volumetric flask.

  • Dissolution:

    • Option A (Preferred for LC-MS): Add 5 mL of DMSO. Sonicate for 5 minutes until fully dissolved. Make up to volume with DMSO.[1]

    • Option B (Preferred for UV/Electrochemical): Add 2 mL of 0.1 M NaOH. Sonicate briefly. Add 100 µL of 100 mM Ascorbic Acid (to prevent oxidation). Dilute to volume with deionized water.

  • Storage: Aliquot into cryovials and store at -20°C. Stability is validated for 1 month under these conditions.

  • Working Standards: Dilute stock 1:100 into the initial mobile phase composition immediately prior to injection.

Protocol A: Extraction from Biological Fluids (Plasma/Urine)

Challenge: DAT is highly polar and protein-bound. Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/DCM) yields poor recovery (<20%). Solution: Protein Precipitation (PP) followed by Mixed-Mode Cation Exchange (MCX) SPE. The amino groups allow retention on cation exchange sorbents at acidic pH.

Workflow Logic (Graphviz Diagram)

SamplePrep cluster_SPE SPE Cleanup (MCX Cartridge) Start Biological Sample (Plasma/Urine) Stab Stabilization Step Add 10mM Ascorbic Acid + EDTA Start->Stab Precip Protein Precipitation Add cold MeCN (1:3 ratio) Vortex & Centrifuge Stab->Precip Super Collect Supernatant Evaporate & Reconstitute in 0.1% Formic Acid (pH 3) Precip->Super Load Load Sample (Analyte is Cationic) Super->Load Wash1 Wash 1: 0.1% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: Methanol (Remove Neutrals/Hydrophobics) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Analyte becomes Neutral/Anionic) Wash2->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: Optimized Extraction Workflow for DAT from Biological Matrices utilizing Mixed-Mode Cation Exchange (MCX) to leverage the amino-functionality for selectivity.

Step-by-Step Protocol:
  • Pre-treatment:

    • To 200 µL of plasma, add 20 µL of Stabilizer Solution (100 mM Ascorbic Acid + 10 mM EDTA in water). Rationale: EDTA chelates metals that catalyze thiol oxidation; Ascorbic acid acts as a sacrificial reductant.

  • Protein Precipitation:

    • Add 600 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Conditioning:

    • Transfer supernatant to a clean tube.[2]

    • Evaporate to near dryness under Nitrogen at 35°C.

    • Reconstitute in 1.0 mL of 0.1% Formic Acid in Water (pH ~2.5). Rationale: Low pH ensures the amino groups are protonated (positively charged) for MCX retention.

  • Solid Phase Extraction (MCX - Mixed Mode Cation Exchange):

    • Condition: 1 mL MeOH followed by 1 mL Water.

    • Load: Apply reconstituted sample at 1 mL/min.

    • Wash 1: 1 mL 0.1% Formic Acid (Removes polar interferences).

    • Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals).

    • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . Rationale: High pH deprotonates the amino groups, neutralizing the charge and releasing the analyte from the sorbent.

  • Final Prep:

    • Evaporate eluate and reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).

Protocol B: Pharmaceutical Purity & Sensor Surface Analysis

Context: Analysis of DAT purity in bulk powder or quantification of DAT loading on gold nanoparticle (AuNP) sensors.

Reagents:
  • Dissolution Solvent: 10 mM NaOH.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.

Procedure:
  • Sample Dissolution:

    • Dissolve 5 mg of sample in 50 mL of 10 mM NaOH.

    • Note: If analyzing AuNP surfaces, use 10 mM Iodine/Iodide solution to dissolve the gold, liberating the DAT thiol, then reduce with Sodium Metabisulfite before analysis.

  • Filtration: Filter through a 0.22 µm PTFE membrane (hydrophilic).

  • Dilution: Dilute 1:10 with Mobile Phase A immediately before injection to match the column equilibrium.

Analytical Validation (HPLC-UV/MS Conditions)

System: HPLC with Diode Array Detector (DAD) or Triple Quadrupole MS.

ParameterConditionRationale
Column C18 Polar Embedded or HILIC (e.g., Waters Atlantis T3 or Phenomenex Luna HILIC).Standard C18 may suffer from "dewetting" or poor retention of the polar DAT. Polar-embedded phases prevent pore collapse in 100% aqueous.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5).pH 5.5 keeps DAT largely neutral/zwitterionic for C18 retention. Acidic pH (0.1% FA) is better for HILIC.
Mobile Phase B Acetonitrile.[3][4]Standard organic modifier.
Gradient 0-2 min: 3% B; 2-8 min: 3% -> 40% B.Starts highly aqueous to retain the polar analyte.
Flow Rate 0.3 mL/min (for 2.1mm ID column).Standard LC-MS flow.
Detection UV @ 270 nm (Primary) and 215 nm.Thiouracils have a strong absorption band at ~270 nm due to the thione chromophore.
MS Transition ESI Positive: m/z 159.0 -> 142.0 (Loss of NH3) or 159.0 -> 100.0.Positive mode targets the amino groups.

Troubleshooting & Quality Control

  • Issue: Double Peaks in Chromatogram.

    • Cause: Tautomerism (Thione vs. Thiol) or oxidation to disulfide.

    • Fix: Ensure pH is buffered (Ammonium Acetate). Add 1 mM DTT to the autosampler vial.

  • Issue: Low Recovery in SPE.

    • Cause: Sample pH was not acidic enough during loading (analyte didn't bind to MCX) or not basic enough during elution.

    • Fix: Check pH of reconstituted sample (must be < 3) and elution solvent (must be > 10).

  • Issue: Carryover.

    • Cause: Thiol adsorption to steel parts of the HPLC.

    • Fix: Use PEEK tubing where possible; add 10% Methanol to the needle wash.

References

  • European Commission. (2002).[2] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Moraes, et al. (2020). 4,5-Diamino-2-Thiouracil-Powered Dual-Mode Biosensor for Sensitive, Nonenzymatic Determination of Saliva Uric Acid Levels. PMC (PubMed Central). Link

  • Reig, M., et al. (2006). A modified HPLC method for the detection of 6-methyl-2-thiouracil in cattle urine. 52nd International Congress of Meat Science and Technology. Link

  • Sigma-Aldrich. (n.d.). 5,6-Diamino-2-thiouracil Product Specification and MSDS.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1201441, 6-Amino-2-thiouracil (Structural Analog). PubChem.[5] Link

Sources

Method

Preparation and Stability Management of 5,6-Diamino-2-thiouracil-13C,15N Stock Solutions

Application Note: AN-DAT-ISO-001 For Quantitative Mass Spectrometry and Metabolic Profiling Executive Summary This guide details the preparation, handling, and storage of 5,6-Diamino-2-thiouracil-13C,15N (DAT-13C,15N). P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DAT-ISO-001

For Quantitative Mass Spectrometry and Metabolic Profiling

Executive Summary

This guide details the preparation, handling, and storage of 5,6-Diamino-2-thiouracil-13C,15N (DAT-13C,15N). Primarily used as a Stable Isotope Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows, this molecule presents specific stability challenges—notably thiol oxidation and light sensitivity—that distinguish it from standard pyrimidines.

Key Directive: The integrity of quantitative data in mass spectrometry is directly proportional to the stability of the internal standard. Unlike unlabeled precursors, DAT-13C,15N is a high-value reagent; therefore, this protocol prioritizes degradation prevention via anhydrous organic solvation and inert gas shielding over simple aqueous dissolution.

Physicochemical Profile & Critical Constraints

Before handling, the operator must understand the specific vulnerabilities of the thiouracil scaffold.

Molecular Specifications
PropertyUnlabeled (Native)Labeled (DAT-13C,15N)Notes
Formula C₄H₆N₄SVariable (e.g., ¹³C₄¹⁵N₄H₆S)Check CoA for exact enrichment.
MW ~158.18 g/mol ~160 - 166 g/mol Mass shift depends on label positions.
pKa ~7.5 (Thiol/Amide)SameIonizes in basic pH; neutral in acid.
Solubility Low in water (<1 mg/mL)SameGood in DMSO (>10 mg/mL) ; Soluble in 0.1M NaOH.
Redox SusceptibleSusceptibleThiol (-SH) oxidizes to disulfide (-S-S-).
The Stability Triad (Causality of Degradation)
  • Oxidation: The C2-thiol group is prone to dimerization (forming dithio-bis-uracil analogs) in the presence of dissolved oxygen and basic pH.

  • Photolysis: Thiouracils absorb UV/Blue light, leading to desulfurization or ring opening. Amber glassware is mandatory.

  • Hygroscopicity: Water introduction promotes hydrolysis and microbial growth. Anhydrous solvents are required for long-term stock.

Protocol A: Primary Stock Preparation (The Gold Standard)

Target Concentration: 1.0 mg/mL (or 5 mM) Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) Storage: -80°C (Preferred) or -20°C

Materials Required[1][2][3][4][5][6][7]
  • DAT-13C,15N Reference Material (solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, sealed under N₂/Ar).

  • Vials: Amber borosilicate glass (Silanized preferred to reduce adsorption).

  • Gas: Argon or Nitrogen stream.

  • Equipment: Analytical balance (0.01 mg readability), Vortex, Sonicator.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized isotope vial to reach room temperature in a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Gravimetric Preparation:

    • Place a clean, amber glass weighing boat on the balance.

    • Weigh approximately 1.0 - 2.0 mg of DAT-13C,15N. Record exact weight to 0.01 mg (e.g., 1.24 mg).

    • Note: Do not attempt to weigh exactly 1.00 mg; weigh the amount transferred and adjust the solvent volume.

  • Dissolution (The "Sandwich" Technique):

    • Calculate required DMSO volume:

      
      .
      
    • Add 50% of the calculated DMSO to the vial.

    • Transfer the solid.

    • Rinse the weighing boat with the remaining 50% DMSO into the vial.

  • Homogenization:

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at ambient temperature. Check for complete dissolution (no particulates).

  • Inert Gas Purging:

    • Gently blow a stream of Argon/Nitrogen over the headspace of the solution for 15 seconds. Reason: Displaces oxygen to prevent thiol oxidation.

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 100 µL) in amber microtubes or glass inserts.

    • Flash freeze and store at -80°C.

Protocol B: Working Standard Preparation

Target: Dilution for LC-MS spiking (typically 100 ng/mL - 1 µg/mL). Solvent: 50:50 Methanol:Water (0.1% Formic Acid).

  • Warning: Do not store working solutions for >24 hours. Prepare fresh daily.

  • Dilution Logic:

    • Thaw one aliquot of Primary Stock (1 mg/mL).

    • Intermediate Stock (10 µg/mL): Dilute 10 µL Primary Stock + 990 µL Methanol.

    • Working Solution: Dilute Intermediate Stock into the final sample solvent (Matrix matched or Mobile Phase).

Quality Control & Self-Validation

Every stock solution must be validated before use in critical assays.

UV-Vis Verification
  • Method: Dilute stock to ~20 µg/mL in water (pH 7).

  • Criteria: Scan 200–400 nm.

    • Pass: Distinct max at ~270-275 nm (characteristic of thione form).

    • Fail: Significant shift to <260 nm or broadening (indicates oxidation to uracil or disulfide formation).

LC-MS Purity Check
  • Inject 1 µL of Working Solution.

  • Monitor MRM transitions for:

    • Analyte: DAT-13C,15N (Parent Mass -> Fragment).

    • Contaminant: Unlabeled DAT (Check for isotopic interference/cross-talk).

    • Dimer: Check for mass [2M-H]⁻ (Disulfide dimer).

Visual Workflows

Preparation Logic Flow

The following diagram illustrates the decision matrix for solvent selection and handling.

StockPrep Start Start: DAT-13C,15N Solid SolubilityCheck Check Application Requirements Start->SolubilityCheck DMSO_Path Long-Term Stock (Preferred) Solvent: Anhydrous DMSO SolubilityCheck->DMSO_Path Standard MS/NMR Aq_Path Immediate Use Only Solvent: 10mM NaOH SolubilityCheck->Aq_Path DMSO Intolerant Process_DMSO 1. Weigh 2. Dissolve in DMSO 3. Argon Purge 4. Aliquot & Freeze (-80°C) DMSO_Path->Process_DMSO Process_Aq 1. Weigh 2. Dissolve in NaOH 3. Use within 4 hours 4. Discard remainder Aq_Path->Process_Aq QC_Check QC: UV Scan & LC-MS Check Process_DMSO->QC_Check Process_Aq->QC_Check QC_Check->Start Fail (Degradation) Usage Experimental Assay QC_Check->Usage Pass

Caption: Decision tree for solvent selection emphasizing DMSO for stability vs. NaOH for immediate aqueous solubility.

Degradation Pathway Awareness

Understanding the enemy: Oxidation.

Degradation DAT DAT-13C,15N (Thiol Form) Active IS Disulfide Dimer (Disulfide) [Mass = 2M-2H] Inactive/Precipitate DAT->Disulfide Primary Degradation Desulf Uracil Analog (Loss of Sulfur) Mass M-16 DAT->Desulf Photolysis (UV) Oxidation + O2 / High pH (No Argon)

Caption: Primary degradation pathways. Oxidation leads to dimerization; Light exposure leads to desulfurization.

Troubleshooting & FAQs

Q: The stock solution has turned cloudy after thawing.

  • Cause: Moisture ingress leading to precipitation, or DMSO freezing artifacts.

  • Fix: Sonicate for 2 minutes. If cloudiness persists, the thiol has likely oxidized to the insoluble disulfide dimer. Discard.

Q: Can I use 100% Methanol instead of DMSO?

  • Analysis: DAT has lower solubility in Methanol than DMSO. It may work for lower concentrations (<0.5 mg/mL), but evaporation of Methanol changes the concentration over time. DMSO is superior for stock accuracy.

Q: How do I calculate the exact concentration if I have a specific salt form?

  • Formula:

    
    .
    
  • Always correct for the purity listed on the CoA (often <98% for complex isotopes).

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • PubChem Compound Summary. National Center for Biotechnology Information. (2024).[1] 6-Amino-2-thiouracil (CID 1201441).[Link]

Sources

Application

Application Note: High-Precision Quantitation of 5,6-Diamino-2-thiouracil-13C,15N

Optimizing Dwell Time and Duty Cycle in LC-MS/MS Executive Summary This application note details the protocol for optimizing the dwell time of 5,6-Diamino-2-thiouracil-13C,15N (DAT-IS), a stable isotope-labeled internal...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Dwell Time and Duty Cycle in LC-MS/MS

Executive Summary

This application note details the protocol for optimizing the dwell time of 5,6-Diamino-2-thiouracil-13C,15N (DAT-IS), a stable isotope-labeled internal standard used in the quantitation of thiouracil derivatives and related antimetabolites.

Because DAT-IS is highly polar and often elutes in narrow bands using HILIC or specialized reversed-phase chromatography, the dwell time (DT) becomes the critical variable defining the limit of detection (LOD) and precision (%CV). This guide moves beyond generic templates to provide a physics-based approach to balancing ion statistics (sensitivity) against sampling frequency (peak definition) .

Scientific Background & Mechanistic Rationale[1][2][3]
2.1 The Analyte: 5,6-Diamino-2-thiouracil
  • Chemical Nature: A pyrimidine derivative characterized by high polarity (low LogP) and multiple ionizable sites (amino groups and thioamide).

  • Detection Challenge: In LC-MS/MS, the 13C,15N labeling provides mass differentiation, but the short elution window (typical of polar analytes in UPLC) requires a rapid duty cycle.

  • The Dwell Time Paradox:

    • High Dwell Time (>50ms): Increases the number of ions counted per scan, improving the Signal-to-Noise (S/N) ratio via Poisson statistics (

      
      ).
      
    • Low Dwell Time (<10ms): Increases the sampling rate, ensuring enough data points (12-15) define the chromatographic peak, which is essential for reproducible integration.

2.2 The Physics of Optimization

The optimization target is defined by the Duty Cycle :



For DAT-IS, we must maximize the dwell time without violating the Points-Per-Peak (PPP) rule. If the peak width is 6 seconds (common in UPLC), and we need 15 points:



Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for optimizing dwell time based on chromatographic performance.

DwellTimeOptimization Start Start: Initial LC Method MeasurePeak Measure Peak Width (FWHM) (e.g., 6 seconds) Start->MeasurePeak CalcCycle Calculate Max Cycle Time (Width / 15 points) MeasurePeak->CalcCycle SetDwell Set Initial Dwell Time (Cycle Time / # Transitions) CalcCycle->SetDwell Acquire Acquire Data (n=6 injections) SetDwell->Acquire CheckRSD Check Precision (%RSD) Acquire->CheckRSD Decision Is RSD < 5%? CheckRSD->Decision OptimizeS Increase Dwell Time (Use Scheduled MRM) Decision->OptimizeS No (Noisy Baseline) OptimizeP Decrease Dwell Time (Improve Peak Definition) Decision->OptimizeP No (Poor Peak Shape) Final Final Method Parameters Decision->Final Yes OptimizeS->Acquire OptimizeP->Acquire

Figure 1: Decision tree for iteratively tuning dwell time based on peak width and precision requirements.

Experimental Protocol
4.1 Materials & Setup
  • Analyte: 5,6-Diamino-2-thiouracil-13C,15N (Internal Standard).

  • Matrix: Spiked biological matrix (plasma/serum) or solvent standard (methanol:water 50:50).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex QTRAP, Agilent 6400, Thermo Altis).

  • Column: HILIC (e.g., Waters BEH Amide) recommended due to polarity.

4.2 Step-by-Step Optimization Workflow

Step 1: The "Scout" Run (Chromatography Check) Before touching MS parameters, define the peak width.

  • Inject a mid-level standard (100 ng/mL) using a generic method (Dwell = 50ms).

  • Measure the Peak Width at Base (Wb) and Full Width at Half Maximum (FWHM) .

    • Example Data: Wb = 8.0s.[1]

Step 2: Calculate the "Hard" Limit Calculate the maximum allowable cycle time to achieve 15 points per peak.



If monitoring 2 transitions (Quantifier + Qualifier) and 1 IS, Total Transitions = 3.


Assuming 5ms pause time:

Step 3: The Dwell Time Ramp Experiment Perform replicate injections (n=5) at varying dwell times to find the inflection point between sensitivity and sampling frequency.

Run IDDwell Time (ms)Cycle Time (ms)*Theoretical PPP**Hypothesis
A 530~266High noise, excellent peak shape.
B 2075~106Balanced.
C 50165~48Good S/N, good shape.
D 150465~17Maximum S/N, acceptable shape.
E 250765~10Risk Zone: Poor integration likely.

*Cycle time assumes 3 transitions total + 5ms pause time. **Points Per Peak based on 8s width.

Step 4: Data Analysis (The Self-Validating System) Analyze the data from Step 3. Plot %RSD of Area vs. Dwell Time .

  • Success Criteria: The optimal dwell time is the highest value where %RSD remains < 5% and PPP > 12.

Advanced Strategy: Scheduled MRM (sMRM)[5]

For high-throughput assays where 5,6-Diamino-2-thiouracil-13C,15N is part of a larger panel, static dwell times are inefficient.

Protocol for sMRM:

  • Define Retention Time (RT): Determine RT of DAT-IS (e.g., 2.5 min).

  • Set Window: Set a detection window of RT ± 30s.

  • Target Cycle Time: Input the calculated Cycle Time_max (from Step 2) into the software.

  • Automation: The software will dynamically maximize the dwell time for DAT-IS only during its elution window, often boosting dwell time from 20ms to >100ms without affecting co-eluting analytes.

Expected Results & Troubleshooting
6.1 Quantitative Performance Data

The following table summarizes typical results when optimizing for a polar pyrimidine like DAT-IS.

ParameterUnoptimized (5ms Dwell)Optimized (100ms sMRM)Impact
Peak Area (Counts) 1.2 x 10^41.8 x 10^515x Signal Increase
Baseline Noise High (Shot Noise)Low (Smoothed)Improved S/N
Points Per Peak 150 (Excessive)18 (Optimal)Efficient Sampling
% RSD (n=6) 12.4%2.1%High Precision
6.2 Visualizing the Signal Pathway

Understanding where signal loss occurs helps in troubleshooting.

SignalPathway cluster_0 Dwell Time Impact Zone Source ESI Source (Ionization) Q1 Q1 Filter (Precursor Selection) Source->Q1 Precursor Ion Cell Collision Cell (Fragmentation) Q1->Cell Transmission Q3 Q3 Filter (Fragment Selection) Cell->Q3 Product Ion Detector Detector (Ion Counting) Q3->Detector Dwell Time (Integration Period)

Figure 2: The ion path. Dwell time dictates how long the detector 'listens' to the Q3 output.

References
  • Agilent Technologies. (2017).[2] Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization. Retrieved from

  • SCIEX. (2023). How to choose the appropriate dwell time/cycle time in an MRM and sMRM method. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201441, 6-Amino-2-thiouracil. Retrieved from

  • LGC Standards. (2025). Thiouracil-13C,15N2 Product Information.[3][4][5][6] Retrieved from

  • US EPA. (2025). CompTox Chemicals Dashboard: 6-Propyl-2-thiouracil Properties. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage, handling, and stability assessment of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ solutions. The inform...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage, handling, and stability assessment of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ solutions. The information herein is designed to ensure the integrity of your experiments by preserving the chemical and isotopic purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ and what are its primary applications?

A1: 5,6-Diamino-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. Its derivatives are known for a range of biological activities, including antioxidant and free-radical scavenging properties.[1][2] The isotopically labeled version, 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂, incorporates stable heavy isotopes of carbon and nitrogen. This makes it an invaluable tool as an internal standard for quantitative analysis in bioanalytical studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] The labeled compound allows for precise differentiation from its unlabeled, naturally occurring counterpart in complex biological matrices.

Q2: What is the best solvent for dissolving 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂?

A2: The solubility of thiouracil derivatives can be limited in purely aqueous solutions. For a related compound, 5,6-dimethyl-2-thiouracil, solubility is reported in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] It is common practice to first dissolve compounds of this class in a small amount of a water-miscible organic solvent like DMSO and then dilute with an aqueous buffer or cell culture medium to the desired final concentration. Always verify solubility at your target concentration with a small test sample to prevent precipitation.

Q3: What are the recommended storage conditions for stock solutions?

A3: To maximize shelf-life, stock solutions should be stored under conditions that minimize degradation. For most compounds, this involves storage at low temperatures in tightly sealed containers.[5] Based on general best practices for sensitive and isotopically labeled compounds, the following conditions are recommended:

  • Temperature: Store solutions frozen at –20°C or –80°C for long-term stability.[6][7]

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[8] Photodegradation is a common issue for many organic molecules.[9]

  • Atmosphere: The diamino-pyrimidine structure is susceptible to oxidation.[10] For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.[5]

Q4: How can I visually tell if my solution has degraded?

A4: Visual inspection is the first line of defense. Key indicators of degradation include:

  • Color Change: Oxidation of aminouracil derivatives can lead to the formation of colored byproducts.[10] A change from a colorless or pale-yellow solution to a darker yellow or brown hue is a strong indicator of oxidative degradation.

  • Precipitation: The formation of solid material in a solution that was previously clear may indicate chemical changes leading to less soluble degradation products or instability of the compound at the storage temperature.

If any of these changes are observed, the solution's integrity is compromised, and it should be discarded.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in the vial upon thawing or during storage at 4°C. 1. Low Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent at that temperature. 2. Solvent Evaporation: The container was not sealed properly, leading to an increase in compound concentration. 3. pH Shift: For aqueous solutions, a change in pH could reduce solubility.1. Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. If it precipitates again upon cooling, the concentration is too high for that storage condition. Prepare a more dilute stock. 2. Always use high-quality vials with secure caps (e.g., screw-caps with O-rings). Consider sealing with Parafilm® for extra protection. 3. Ensure your solution is adequately buffered if using aqueous solvents.
The solution has turned yellow or brown. Oxidation: The amino groups on the pyrimidine ring are susceptible to oxidation, especially when exposed to air (oxygen) over time. This process can be accelerated by light and elevated temperatures.[10]1. Prepare Fresh: Discard the discolored solution and prepare a new one. 2. Use Deoxygenated Solvents: Bubble an inert gas (argon or nitrogen) through your solvent for 15-20 minutes before dissolving the compound. 3. Inert Atmosphere Storage: After aliquoting, flush the headspace of the vial with an inert gas before capping and freezing.
Inconsistent LC-MS results (e.g., variable peak areas, new peaks appearing). Degradation: The appearance of new, unexpected peaks in your chromatogram is a classic sign of chemical degradation. The original parent compound is breaking down into other molecules.[11][12][13] Adsorption: The compound may be adsorbing to the surface of the storage container, leading to lower-than-expected concentrations.1. Confirm Degradation: Run a forced degradation study (see Protocol 2) to identify potential degradation products and confirm if the new peaks match. 2. Assess Stability: Perform a real-time stability study (see Protocol 1) to determine the viable shelf-life of your solutions under your specific storage conditions. 3. Change Container Type: Consider using low-adsorption plastic tubes or silanized glass vials.
Isotopic purity appears to have decreased. Contamination: The solution may have been contaminated with an unlabeled version of the compound. H/D Exchange (for Deuterated Analogs): While not applicable to ¹³C/¹⁵N, be aware that for deuterium-labeled compounds, protons can exchange with the solvent, especially at non-neutral pH.1. Review all handling procedures to identify potential sources of contamination. 2. Use dedicated labware and fresh solvents when working with isotopically labeled standards.

Visualizing the Troubleshooting Process

The following flowchart provides a logical path for diagnosing issues with your solutions.

G Troubleshooting Flowchart for Solution Stability Start Start: Observe Issue with Solution Visual Perform Visual Inspection Start->Visual Precipitate Is there a precipitate? Visual->Precipitate Yes Yes Precipitate->Yes Yes No No Precipitate->No No Color Has the color changed (yellow/brown)? Yes2 Yes2 Color->Yes2 Yes No2 No2 Color->No2 No Analytical Are analytical results inconsistent? Yes3 Yes3 Analytical->Yes3 Yes No3 No3 Analytical->No3 No Solubility Action: Warm to redissolve. Consider lowering concentration. End Solution Stable or Replaced Solubility->End Oxidation Cause: Oxidation. Action: Discard. Prepare fresh using deoxygenated solvent & inert gas. Oxidation->End Degradation Cause: Degradation. Action: Run stability studies (Protocols 1 & 2). Assess shelf-life. Degradation->End Yes->Solubility No->Color Yes2->Oxidation No2->Analytical Yes3->Degradation No3->End

Caption: A step-by-step guide to diagnosing common solution stability issues.

Experimental Protocols

These protocols provide a framework for validating the stability of your solutions.

Protocol 1: Real-Time Stability Assessment

This protocol determines the practical shelf-life of your solution under your intended storage conditions.

Objective: To quantify the concentration of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ over time.

Methodology:

  • Preparation: Prepare a fresh, accurately quantified stock solution in your chosen solvent (e.g., DMSO).

  • Aliquoting: Dispense the stock solution into multiple, identical, tightly sealed vials (e.g., 20 µL per vial) to avoid repeated freeze-thaw cycles of a single large stock.[14]

  • Storage: Place the aliquots under your desired storage conditions (e.g., –20°C, 4°C, and room temperature for comparison). Protect all samples from light.

  • Time Points: Designate specific time points for analysis. A typical schedule might be:

    • T=0 (immediately after preparation)

    • T=24 hours

    • T=7 days

    • T=1 month

    • T=3 months

    • T=6 months

  • Analysis: At each time point, remove one aliquot from each storage condition. Allow it to come to room temperature, then analyze its concentration using a validated stability-indicating method (typically LC-MS).

  • Evaluation: Plot the concentration against time for each condition. A common acceptance criterion is that the concentration should remain within ±10-15% of the initial (T=0) value.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to understand its stability profile and identify potential degradation products.[11][12] This is critical for developing an analytical method that can distinguish the parent compound from its degradants.

Objective: To identify the degradation pathways of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ under various stress conditions.

Methodology:

  • Sample Preparation: Prepare several identical samples of the compound in solution.

  • Stress Conditions: Expose each sample to one of the following stress conditions as outlined by ICH guidelines.[9][13] The goal is to achieve 5-20% degradation.[9]

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for several hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for several hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.

    • Thermal Stress: Incubate at a high temperature (e.g., 70°C) for 24-48 hours.

    • Photolytic Stress: Expose to a light source that provides both UV and visible light.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an LC-MS/MS or a similar high-resolution technique.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the peaks corresponding to degradation products.

    • Characterize the mass of the degradation products to hypothesize the chemical changes (e.g., oxidation, hydrolysis).

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Analysis Analyze All Samples by LC-MS/MS Acid->Analysis Base Basic (NaOH, Heat) Base->Analysis Oxid Oxidative (H2O2) Oxid->Analysis Therm Thermal (Heat) Therm->Analysis Photo Photolytic (Light) Photo->Analysis Prep Prepare 5 Aliquots of Compound Solution Prep->Acid Prep->Base Prep->Oxid Prep->Therm Prep->Photo Report Identify Degradation Products & Pathways Analysis->Report

Caption: Workflow for a forced degradation study to assess compound stability.

By following these guidelines, troubleshooting steps, and validation protocols, researchers can ensure the reliability and reproducibility of their experimental data when using 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ solutions.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Moravek. (2022). How To Properly Store Your Radiolabeled Compounds.
  • NIH Office of Research Services. (2023). Managing Storage of Radiolabeled Compounds.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5,6-Diamino-2-thiouracil-13C,15N.
  • Royal Society of Chemistry. (2025). and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Matson, J. et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Cayman Chemical. (n.d.). 5,6-dimethyl-2-Thiouracil.
  • Romerosa, A. et al. (1995). Oxidation of 5,6-Diamino-1,3-dimethyluracil by Metal Ions. Acta Crystallographica Section C.
  • PrepChem.com. (n.d.). Preparation of 5,6-diaminouracil.
  • Sigma-Aldrich. (n.d.). 5,6-Diamino-2-thiouracil.
  • Fraisse, L. et al. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. PubMed.
  • DNAmod. (2020). 5,6-diaminouracil.
  • Kim, H. et al. (n.d.). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. PubMed.
  • Organic Syntheses. (n.d.). diaminouracil hydrochloride.
  • MedChemExpress. (n.d.). 5,6-Diamino-4-thiouracil-13C2.
  • ChemicalBook. (2024). The synthesis of 2-Thiouracil and its precautions.
  • Gaafar, A.M. et al. (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Egyptian Journal of Chemistry.
  • Adhikary, A. et al. (2021). Radiation-Induced Oxidation Reactions of 2-Selenouracil in Aqueous Solutions. MDPI.
  • Kudo, T. et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine. Forensic Toxicology.
  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. F. Hoffmann-La Roche Ltd.
  • Alcaide, B. et al. (n.d.). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. Universidad Complutense.

Sources

Optimization

Technical Support Center: 5,6-Diamino-2-thiouracil-13C,15N2 Extraction

Welcome to the technical support center for the handling and extraction of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and extraction of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows involving this isotopically labeled compound. The information herein is grounded in established principles of analytical chemistry and is intended to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5,6-Diamino-2-thiouracil that influence its extraction?

A1: 5,6-Diamino-2-thiouracil is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the most critical factor governing its behavior in solution and, consequently, its extraction efficiency under different pH conditions.

  • Acidic Protons: The thiouracil ring contains acidic protons on the nitrogen atoms, similar to its parent compound, uracil. The presence of the electron-withdrawing thio-carbonyl group enhances this acidity.

  • Basic Amino Groups: The two amino groups at the 5 and 6 positions of the pyrimidine ring are basic and can be protonated in acidic solutions.

The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical properties, including the pKa values and pH stability, of the molecule.[1][2] Therefore, the extraction protocols for the labeled and unlabeled compound are interchangeable.

Q2: What is the estimated pKa of 5,6-Diamino-2-thiouracil and how does it affect its charge at different pH values?
  • Acidic pKa (pKa₁): Based on the predicted pKa of the closely related 6-amino-2-thiouracil, which is approximately 7.92, we can estimate the acidic pKa of 5,6-Diamino-2-thiouracil to be in a similar range, likely between 7.5 and 8.5 .[3] This pKa corresponds to the deprotonation of one of the N-H groups on the thiouracil ring.

  • Basic pKa (pKa₂): The amino groups confer basicity to the molecule. For 4,5-diaminopyrimidine, a predicted pKa value is around 6.06.[3][4] For 2,4-diaminopyrimidines, the first protonation typically occurs on a ring nitrogen (N-1 or N-3).[5][6] Therefore, we can estimate a basic pKa for 5,6-Diamino-2-thiouracil to be in the range of 5.5 to 6.5 . This pKa represents the protonation of one of the amino groups or a ring nitrogen.

The table below summarizes the estimated pKa values and the resulting net charge of the molecule at different pH ranges.

pH RangePredominant SpeciesNet ChargeExtraction Implications
< 4.5 Dicationic+2High water solubility, suitable for cation exchange SPE.
4.5 - 6.5 Monocationic+1Good water solubility.
6.5 - 7.5 Neutral (Zwitterionic) 0 Lowest water solubility, optimal for reverse-phase SPE and LLE with organic solvents.
7.5 - 9.5 Monoanionic-1Increasing water solubility.
> 9.5 Dianionic-2High water solubility, suitable for anion exchange SPE.

The following diagram illustrates the pH-dependent charge states of 5,6-Diamino-2-thiouracil.

G cluster_pH pH Scale cluster_charge Predominant Charge State pH < 4.5 pH < 4.5 dication Dicationic (+2) pH < 4.5->dication pH 4.5 - 6.5 pH 4.5 - 6.5 monocation Monocationic (+1) pH 4.5 - 6.5->monocation pH 6.5 - 7.5 Optimal Neutral Range pH 6.5 - 7.5 neutral Neutral (0) pH 6.5 - 7.5->neutral pH 7.5 - 9.5 pH 7.5 - 9.5 monoanion Monoanionic (-1) pH 7.5 - 9.5->monoanion pH > 9.5 pH > 9.5 dianion Dianionic (-2) pH > 9.5->dianion

Caption: pH-dependent charge states of 5,6-Diamino-2-thiouracil.

Troubleshooting and Extraction Guides

Q3: What is the recommended pH range for the extraction of 5,6-Diamino-2-thiouracil-13C,15N2?

A3: The optimal pH for extraction depends on the chosen technique (Liquid-Liquid Extraction or Solid-Phase Extraction). The general principle is to adjust the pH to a range where the molecule is in its most neutral form, thereby maximizing its partition into an organic solvent or its retention on a non-polar solid phase.

Based on our estimated pKa values, the molecule is expected to be predominantly neutral (zwitterionic) in the pH range of 6.5 to 7.5 . This is the recommended starting point for developing your extraction method.

Q4: How do I perform a Liquid-Liquid Extraction (LLE) for this compound?

A4: LLE is a suitable technique for extracting 5,6-Diamino-2-thiouracil from aqueous samples like plasma or urine.

Experimental Protocol:

  • Sample Preparation: Start with your aqueous sample (e.g., 1 mL of plasma).

  • pH Adjustment: Adjust the sample pH to between 6.5 and 7.5 using a suitable buffer (e.g., phosphate buffer). This step is critical to neutralize the molecule.

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Due to the polarity of the molecule, moderately polar solvents like ethyl acetate or a mixture of a polar and non-polar solvent (e.g., isopropanol:dichloromethane) are good starting points.

  • Extraction: Add the organic solvent to the pH-adjusted sample (a 3:1 solvent-to-sample ratio is a good starting point). Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted analyte.

  • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Troubleshooting LLE:

  • Low Recovery:

    • Verify pH: Ensure the pH of the aqueous sample is accurately adjusted to the 6.5-7.5 range.

    • Optimize Solvent: Try a different organic solvent or a mixture of solvents.

    • Increase Salting-Out Effect: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase.

  • Emulsion Formation:

    • Gentler Mixing: Use gentle inversion instead of vigorous vortexing.

    • Add Salt: Adding a small amount of salt can help to break the emulsion.

    • Filtration: Filter the emulsion through a glass wool plug.

The following diagram illustrates the LLE workflow.

G start Aqueous Sample ph_adjust Adjust pH to 6.5-7.5 start->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute G start Aqueous Sample ph_adjust Adjust Sample pH to 6.5-7.5 start->ph_adjust load_sample Load Sample ph_adjust->load_sample condition_spe Condition SPE Cartridge equilibrate_spe Equilibrate SPE Cartridge (pH 6.5-7.5) condition_spe->equilibrate_spe equilibrate_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute Analyte wash_spe->elute_analyte collect_eluate Collect Eluate elute_analyte->collect_eluate evaporate Evaporate Eluate collect_eluate->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation: The Definitive Role of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ as an Internal Standard

Introduction: The Imperative of Rigorous Validation in Bioanalysis The journey of a drug from discovery to market is underpinned by a vast dataset, a significant portion of which is generated through bioanalysis—the quan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Bioanalysis

The journey of a drug from discovery to market is underpinned by a vast dataset, a significant portion of which is generated through bioanalysis—the quantitative measurement of drugs and their metabolites in biological matrices.[1][2] The integrity of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies hinges on the reliability and reproducibility of these measurements.[1][3][4] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods to ensure data quality.[5][6][7]

A cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the use of an appropriate internal standard (IS).[8][9][10] The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[8][9] While various types of internal standards exist, Stable Isotope-Labeled (SIL) versions of the analyte are universally recognized as the "gold standard" for their ability to provide the most accurate and precise results.[8][9][11]

This guide provides an in-depth technical comparison of internal standard strategies, focusing on the superior performance of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ . We will explore the causality behind experimental choices in method validation, present supporting data, and provide self-validating protocols that demonstrate the trustworthiness of this approach for analytes within the substituted pyrimidine class, which are common in antiviral and anticancer drug development.[12][13]

The Role of the Internal Standard: A Foundation of Accuracy

The primary function of an internal standard is to mimic the analytical behavior of the analyte and thereby correct for procedural variations. These can include analyte loss during sample extraction, inconsistencies in injection volume, and, most critically, fluctuations in mass spectrometer signal due to matrix effects.[9][10]

The "Gold Standard": Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[14] This modification results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.[8] This near-perfect analogy is the key to its effectiveness. Because the SIL-IS and the analyte co-elute chromatographically and have the same ionization efficiency, they are subject to the same degree of signal suppression or enhancement from co-eluting matrix components.[9][15] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.[10]

The Alternative: Structural Analog Internal Standards

When a SIL-IS is unavailable, researchers may turn to a structural analog—a compound with a similar chemical structure but not identical.[11][16] While a viable option, it is inherently a compromise. Differences in functional groups or carbon backbones can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[16] These disparities mean the analog IS may not accurately track and compensate for the analyte's behavior, introducing a potential for bias and imprecision in the results.[11][16]

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Quantification Analyte Analyte MS_Signal_Analyte Analyte Signal Analyte->MS_Signal_Analyte SIL_IS SIL-IS (5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂) MS_Signal_SIL SIL-IS Signal SIL_IS->MS_Signal_SIL Analog_IS Structural Analog IS MS_Signal_Analog Analog IS Signal Analog_IS->MS_Signal_Analog Ratio_SIL Ratio (Analyte / SIL-IS) Accurate Result MS_Signal_Analyte->Ratio_SIL Ratio_Analog Ratio (Analyte / Analog IS) Potentially Inaccurate MS_Signal_Analyte->Ratio_Analog MS_Signal_SIL->Ratio_SIL MS_Signal_Analog->Ratio_Analog Matrix Matrix Effect (Ion Suppression) Matrix->MS_Signal_Analyte Affects Matrix->MS_Signal_SIL Affects Equally Matrix->MS_Signal_Analog Affects Differently

Caption: Role of the internal standard in mitigating matrix effects.

Spotlight on 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂: A Superior Isotopic Design

The choice of isotopes for a SIL-IS is a critical decision. While deuterium (²H) labels are common, they can present analytical challenges. Deuterium substitution can sometimes alter the chromatographic retention time, causing the IS to separate slightly from the analyte. This separation can lead to differential matrix effects, undermining the very purpose of the SIL-IS.[9][11] Furthermore, deuterium labels on certain positions can be susceptible to back-exchange with protons from the solvent.[14]

Using heavier, more stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) circumvents these issues.[15][17]

  • Chromatographic Co-elution: ¹³C and ¹⁵N isotopes do not measurably alter the physicochemical properties, ensuring true co-elution with the analyte.[15]

  • Isotopic Stability: The labels are incorporated into the core structure of the molecule at non-exchangeable positions, guaranteeing their stability throughout the analytical process.[14][15]

  • Minimized Crosstalk: The use of multiple ¹³C and ¹⁵N atoms in 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ provides a significant mass difference (≥ 3 Da) from the unlabeled analyte, which is crucial for preventing mass spectrometric cross-talk and ensuring a clean signal.

Comparative Performance: A Data-Driven Evaluation

The superiority of 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ is best demonstrated by comparing its expected performance against alternatives across key validation parameters stipulated by the ICH M10 guideline.[8][18]

Validation Parameter5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ (SIL-IS)Structural Analog ISRationale for Performance
Selectivity ExcellentGood to ModerateSIL-IS: The unique mass-to-charge ratio (m/z) of the SIL-IS is highly unlikely to have interference from endogenous matrix components.[8] Analog: Higher potential for co-eluting interferences that could share the same m/z.
Matrix Effect ExcellentModerate to PoorSIL-IS: As a true homolog, it experiences identical ion suppression/enhancement as the analyte, providing robust compensation across different matrix lots.[9][15] Analog: Different physicochemical properties lead to differential susceptibility to matrix effects, risking inaccurate quantification.[16][19]
Accuracy & Precision ExcellentGood to ModerateSIL-IS: Reliable correction for variability leads to mean concentrations consistently within ±15% of nominal values and precision (%CV) well below 15%.[16][20] Analog: Inconsistent compensation for variability can lead to greater deviation from nominal values and higher %CV.[16]
Extraction Recovery ExcellentGood to ModerateSIL-IS: Identical chemical properties ensure it tracks the analyte's recovery precisely through all sample preparation steps.[9] Analog: Differences in properties like polarity can result in different extraction efficiencies, leading to a biased analyte-to-IS ratio.
Overall Reliability HighModerateSIL-IS: Provides the highest degree of confidence in the generated data, ensuring regulatory compliance and sound decision-making.[8][10] Analog: May be "fit-for-purpose" in some cases but carries a higher risk of method failure or generating unreliable data.[11]

Experimental Protocols for a Self-Validating Method

The following protocols outline the key experiments required for the full validation of a bioanalytical method, grounded in regulatory expectations.[5][7][18]

A Method Development B Full Validation A->B C Selectivity (6+ matrix lots) B->C D Accuracy & Precision (LLOQ, LQC, MQC, HQC) B->D E Calibration Curve (Linearity & Range) B->E F Matrix Effect (6+ matrix lots) B->F G Stability (Freeze-Thaw, Bench-Top, etc.) B->G H Sample Analysis C->H D->H E->H F->H G->H

Caption: Bioanalytical method validation workflow as per regulatory guidelines.

Protocol 1: Assessment of Matrix Effect

Causality: This experiment is crucial to demonstrate that components in the biological matrix do not interfere with the quantification of the analyte. Using at least six different sources of matrix confirms the method's robustness against inter-individual variability.[4][21]

  • Preparation:

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike the analyte and 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ into a reconstitution solvent at low (LQC) and high (HQC) concentration levels.

      • Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire sample preparation procedure. Spike the resulting extracts with the analyte and IS to the same LQC and HQC concentrations as Set A.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the six matrix lots should not be greater than 15%.[21] This demonstrates that the SIL-IS effectively compensates for matrix-induced variability.

Protocol 2: Assessment of Accuracy and Precision

Causality: This experiment establishes the fundamental performance characteristics of the assay, proving it can reliably and reproducibly quantify the analyte across its intended measurement range.[20][22]

  • Preparation:

    • Prepare Quality Control (QC) samples by spiking blank matrix with the analyte at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (LQC) - approx. 3x LLOQ

      • Medium QC (MQC)

      • High QC (HQC)

  • Analysis (Intra-day/Within-run):

    • Analyze a minimum of five replicates of each QC level in a single analytical run, along with a calibration curve.

  • Analysis (Inter-day/Between-run):

    • Repeat the analysis on at least two additional days to assess intermediate precision.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).[5][20]

    • Precision: The %CV for each QC level must not exceed 15% (20% for LLOQ).[5][20]

Conclusion: Ensuring Data Integrity with the Right Internal Standard

The validation of bioanalytical methods is a non-negotiable requirement for regulatory submission, demanding scientific rigor and meticulous execution. The choice of internal standard is arguably one of the most critical factors influencing the outcome of this validation and the subsequent reliability of study data.

This guide has demonstrated that a stable isotope-labeled internal standard is the superior choice for mitigating the inherent variability of bioanalysis, particularly the unpredictable nature of matrix effects.[8][16] Furthermore, we have established the specific advantages of using ¹³C and ¹⁵N isotopes over deuterium, highlighting their enhanced stability and chromatographic fidelity.[15][17]

By employing 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ , researchers and drug development professionals can build a robust, self-validating bioanalytical method. This approach not only ensures compliance with stringent global regulatory standards like ICH M10 but also provides the highest level of confidence in the accuracy and precision of the final data, forming a solid foundation for critical decisions in drug development.

References

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Gao, H., & Liu, G. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1989-1992. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). InfinixBio. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019, June 24). EPTRI. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025, November 13). Bioanalytical Systems, Inc. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023, August 21). Batavia Biosciences. [Link]

  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.). CIL Isotope Separations. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2022). HHS.gov. [Link]

  • What is the difference between specificity and selectivity?. (2018, April 24). Lösungsfabrik. [Link]

  • Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Peters, F. T., Maurer, H. H. (2002). Review: Bioanalytical method validation – How, how much and why ?. gtfch.org. [Link]

  • Specificity versus selectivity: twin aims of aptasensors in bioanalysis. (2018, November 7). Bioanalysis Zone. [Link]

  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10). Pretzel Therapeutics. [Link]

  • Selectivity versus specificity in chromatographic analytical methods. Request PDF. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. (2023, June 6). SciSpace. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Saudagar, R. B., & Thete, P. G. (2017). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences, 7(3), 159-165. [Link]

  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (n.d.). Academia.edu. [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation: A revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2002). LCGC North America. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)- ones and their antimicrobial activity. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, molecular docking and anticancer activity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. (2021, June 29). Taylor & Francis Online. [Link]

  • diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

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Comparative

A Comparative Guide to 13C/15N-Labeled vs. Deuterated Internal Standards for Thiouracil Quantification

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results, particularly when employing liquid chromatography-mass spectr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results, particularly when employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of two common types of stable isotope-labeled internal standards for the quantification of thiouracil: carbon-13 and nitrogen-15 (13C/15N) labeled standards and deuterated (D) standards. Thiouracil, a thioamide drug used to treat hyperthyroidism, requires precise monitoring in biological matrices, making the selection of a suitable IS a critical decision for researchers and drug development professionals.

The Foundational Principle: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. This IS, being chemically identical to the analyte, co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the IS, accurate quantification can be achieved, as the ratio remains constant regardless of sample loss during preparation or variations in instrument response.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample IS_Addition Addition of Known Amount of IS Sample->IS_Addition Extraction Extraction/ Cleanup IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio_Measurement Measure Peak Area Ratio (Analyte/IS) MS_Detection->Ratio_Measurement Concentration_Calculation Calculate Analyte Concentration Ratio_Measurement->Concentration_Calculation

Figure 1: A generalized workflow for isotope dilution mass spectrometry (IDMS).

Head-to-Head Comparison: 13C/15N-Labeled vs. Deuterated Thiouracil

The ideal internal standard should be chemically identical to the analyte, but mass-shifted to be distinguishable by the mass spectrometer. Both 13C/15N-labeled and deuterated standards fulfill this basic requirement, but subtle differences in their physicochemical properties can have significant implications for analytical performance.

Feature13C/15N-Labeled ThiouracilDeuterated Thiouracil
Synthesis Generally more complex and expensive.Typically simpler and more cost-effective.
Metabolic Stability High. The C-N backbone is stable and not susceptible to biological modification.Can be lower. Deuterium atoms, particularly on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or enzymatic exchange.
Chromatographic Behavior Co-elutes perfectly with the native analyte.May exhibit a slight retention time shift (isotope effect), leading to earlier elution in reversed-phase chromatography.
Isotopic Interference Minimal. The mass shift is typically large enough to avoid overlap with the natural isotopic distribution of the analyte.Potential for interference from the M+1 and M+2 isotopes of the native analyte, especially with a low number of deuterium labels.
Mass Shift Predictable and stable (1 Da per 13C, 1 Da per 15N).Variable depending on the number and position of deuterium atoms.
Synthesis and Cost Considerations

The synthesis of 13C/15N-labeled compounds often involves multi-step processes starting from commercially available labeled precursors, which contributes to their higher cost. In contrast, deuteration can often be achieved through simpler exchange reactions, making deuterated standards a more economical option.

Metabolic Stability: A Critical Differentiator

The stability of the isotopic label is arguably the most critical factor in choosing an internal standard. 13C and 15N atoms are incorporated into the stable carbon-nitrogen backbone of the thiouracil molecule. This makes them highly resistant to chemical or enzymatic exchange during sample preparation and analysis.

Deuterium labels, however, can be labile under certain conditions. Deuterium atoms attached to heteroatoms (like nitrogen or sulfur in the case of thiouracil) or to carbon atoms adjacent to electron-withdrawing groups can be prone to back-exchange with protons from the surrounding solvent, especially at non-neutral pH. This would lead to a loss of the isotopic label and a corresponding underestimation of the analyte concentration.

cluster_labels Potential Labeling Positions Thiouracil_Structure Thiouracil N H C=S N H C=O C-H C-H C13N15_Label 13C/15N Labeling (Backbone) C13N15_Label->Thiouracil_Structure:C2 Stable C13N15_Label->Thiouracil_Structure:N1 Stable D_Label Deuterium Labeling (Exchangeable Protons) D_Label->Thiouracil_Structure:N1 Potentially Labile D_Label->Thiouracil_Structure:N3 Potentially Labile

Figure 2: Comparison of labeling positions on the thiouracil molecule.

Chromatographic Co-elution

Ideally, the internal standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time. Due to the negligible difference in physicochemical properties, 13C/15N-labeled standards exhibit identical chromatographic behavior to their unlabeled counterparts.

Deuterated compounds, on the other hand, can sometimes show a slight retention time shift, known as the "isotope effect." In reversed-phase chromatography, deuterated compounds are slightly less retained and may elute a few seconds earlier than the native analyte. While this shift is often minor, it can be problematic in complex matrices where co-eluting interferences may differentially affect the analyte and the IS.

Isotopic Interference and Mass Shift

The natural abundance of heavy isotopes (primarily 13C) results in a characteristic isotopic pattern for any molecule in the mass spectrometer. For thiouracil, the M+1 and M+2 peaks will have a certain intensity relative to the monoisotopic peak (M). When using a deuterated standard with a small mass shift (e.g., D1 or D2), there is a risk of contribution from the natural isotopic peaks of the analyte to the signal of the IS, leading to inaccuracies, especially at high analyte concentrations.

13C/15N-labeled standards typically have a larger mass shift (e.g., [13C4, 15N2]-thiouracil would have a +6 Da shift), which moves the IS signal well away from the isotopic cluster of the native analyte, minimizing the risk of such interference.

Experimental Protocol: Quantification of Thiouracil in Human Plasma using IDMS

This protocol outlines a robust method for the quantification of thiouracil in human plasma using a 13C/15N-labeled internal standard.

1. Materials and Reagents:

  • Thiouracil certified reference material

  • [13C4, 15N2]-Thiouracil internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of thiouracil and [13C4, 15N2]-thiouracil in methanol.

  • Prepare a series of working standard solutions of thiouracil by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

  • Prepare a working internal standard solution of [13C4, 15N2]-thiouracil at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the working internal standard solution.

  • Vortex for 30 seconds to mix.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of thiouracil from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Thiouracil: Q1/Q3 (e.g., m/z 129.0 -> 86.0)

    • [13C4, 15N2]-Thiouracil: Q1/Q3 (e.g., m/z 135.0 -> 92.0)

5. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of thiouracil in the unknown samples by interpolation from the calibration curve.

Start Start: Plasma Sample Add_IS Add [13C4, 15N2]-Thiouracil Working Solution Start->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Thiouracil Concentration Data_Processing->End

Figure 3: Step-by-step experimental workflow for thiouracil quantification.

Conclusion and Recommendation

While deuterated internal standards can be a viable and cost-effective option for some applications, the superior metabolic stability, co-elution with the native analyte, and minimal risk of isotopic interference make 13C/15N-labeled internal standards the recommended choice for the robust and accurate quantification of thiouracil in complex biological matrices. The initial higher cost of a 13C/15N-labeled standard is often justified by the increased reliability and defensibility of the resulting data, which is a critical consideration in regulated bioanalysis and clinical research. The use of a stable, non-exchangeable isotopic label minimizes the risk of analytical artifacts and ensures the highest level of data integrity.

References

  • Isotope Dilution Mass Spectrometry. National Institute of Standards and Technology (NIST). [Link]

  • The Use of Stable Isotopes in Pharmacokinetic and Bioavailability Studies. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

Validation

A Senior Application Scientist's Guide to Accuracy and Precision in 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ Bioanalysis

An Objective Comparison and Guide to Method Validation For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of confident decision-making. When analyzing novel...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Guide to Method Validation

For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of confident decision-making. When analyzing novel compounds or their stable isotope-labeled analogues, such as 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂, the reliability of the bioanalytical method is paramount. This guide provides an in-depth look at two of the most critical validation parameters: accuracy and precision. We will explore the regulatory framework, detail the experimental design for their assessment, present comparative data for a relevant analogue, and provide a representative analytical protocol.

The objective is not merely to present data but to illuminate the causality behind the experimental choices, grounding every step in the principles of scientific integrity and regulatory compliance.

The Foundation: Why Accuracy and Precision are Non-Negotiable

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable for its intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that define the necessary elements for validation.[1][2][3] These guidelines are crucial as the data generated may support pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which are fundamental to regulatory submissions for new drugs.[4]

  • Precision: This measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is typically expressed as the coefficient of variation (%CV). A lack of precision indicates random error and suggests that the method is not reproducible, undermining the reliability of any single measurement.

Together, these parameters ensure that the quantitative data generated is both truthful and reproducible, forming the cornerstone of a validated bioanalytical assay.

Experimental Design: A Self-Validating System

To robustly determine the accuracy and precision of an assay, a structured experiment is performed over several days. This approach is designed to be a self-validating system, where adherence to pre-defined acceptance criteria provides objective evidence of the method's performance.

Core Components of the Validation Study
  • Reference Standards: The use of authenticated analytical reference standards with known purity is essential for preparing solutions of known concentrations.[6]

  • Calibration Standards (CS): A series of standards is prepared by spiking a known concentration of the analyte into the biological matrix (e.g., plasma, urine). A typical calibration curve consists of a blank (matrix with no analyte or internal standard), a zero standard (matrix with internal standard only), and at least six to eight non-zero concentration levels spanning the expected range of the study samples.[6]

  • Quality Control (QC) Samples: These are prepared independently from the calibration standards, ideally from a separate stock solution, to provide an unbiased assessment of the method's performance.[6] QCs are typically prepared at a minimum of three concentration levels:

    • Low QC (LQC): Near the lower limit of quantitation (LLOQ).

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): Near the upper limit of quantitation (ULOQ).

The Validation Run Structure

Validation experiments should be conducted in a minimum of three independent runs over at least two days.[7] Each run includes a full calibration curve and multiple replicates (typically n=5 or 6) of the QC samples at each concentration level.

This multi-run design allows for the assessment of:

  • Intra-day (or Within-run) Precision and Accuracy: Calculated from the QC sample replicates within a single analytical run.

  • Inter-day (or Between-run) Precision and Accuracy: Calculated from the results of all QC samples across all runs over several days.

Acceptance Criteria: The Benchmark for Reliability

According to FDA and EMA guidelines, for a method to be considered valid, the following criteria are generally applied:

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration for all QC levels (except for the LLOQ, which can be within ±20%).[6]
Precision The %CV should not exceed 15% for all QC levels (except for the LLOQ, where it should not exceed 20%).[6]

At least 67% of the total QC samples and at least 50% at each concentration level must meet these criteria for an analytical run to be accepted.[6]

Comparative Performance Data: An Assay for Thiouracil Analogues

While specific validation data for 5,6-Diamino-2-thiouracil-¹³C,¹⁵N₂ is not publicly available, we can examine a validated method for related thiouracil compounds in bovine urine to illustrate typical performance. The following table summarizes accuracy (expressed as trueness) and precision data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for monitoring inspections.[8]

Table 1: Representative Accuracy and Precision Data for Thiouracil Analogues in Bovine Urine [8]

AnalyteConcentration (µg/L)Trueness (Accuracy) (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
2-Thiouracil1094 - 97%< 5%< 8%
4-Thiouracil1094 - 97%< 5%< 8%
6-Methyl-2-thiouracil1094 - 97%< 5%< 8%

Data adapted from Hata et al., 2024.[8]

Interpretation of Results: The data presented in this study demonstrate excellent performance. The accuracy (trueness) is well within the ±15% acceptance limit, and both intra-day and inter-day precision are significantly below the 15% threshold. This provides high confidence in the method's ability to reliably quantify these compounds.

Representative Protocol: LC-MS/MS Assay for Thiouracil Analogues

The following is a detailed, step-by-step methodology for a robust and reliable LC-MS/MS assay, synthesized from established practices for analyzing thiouracil compounds in biological matrices.[8]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Urine Sample Collection (1 mL) Stabilize 2. Add HCl & EDTA (Stabilization) Sample->Stabilize Derivatize 3. Add 3-Iodobenzyl Bromide (Derivatization at 60°C) Stabilize->Derivatize SPE 4. Solid-Phase Extraction (Cleanup) Derivatize->SPE Evap 5. Evaporate & Reconstitute SPE->Evap Inject 6. Inject into LC System Evap->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quant 10. Quantitation (Peak Area Ratio) Detect->Quant Report 11. Report Concentration Quant->Report

Caption: LC-MS/MS analytical workflow for thiouracil analogues.

Experimental Details
  • Sample Preparation (Extraction & Derivatization)

    • Rationale: Direct analysis of urine is challenging due to matrix effects. Stabilization prevents analyte degradation, derivatization improves chromatographic behavior and sensitivity, and solid-phase extraction (SPE) removes interfering components.

    • Step 1: Pipette 1.0 mL of urine sample (or calibration standard/QC) into a clean centrifuge tube.

    • Step 2: Add 100 µL of 6 M HCl and 100 µL of 0.1 M EDTA to stabilize the analytes.[8]

    • Step 3: Add the internal standard solution (e.g., a stable isotope-labeled analogue of the analyte).

    • Step 4: Add 100 µL of a derivatizing agent (e.g., 3-iodobenzyl bromide in acetone) and incubate at 60°C for 30 minutes.[8] This step tags the thiouracil molecule for enhanced detection.

    • Step 5: Perform solid-phase extraction using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge. Condition the cartridge, load the sample, wash away interferences with a weak solvent, and elute the analytes with an appropriate organic solvent (e.g., methanol).[8]

    • Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

  • Liquid Chromatography (LC) Conditions

    • Rationale: The LC system separates the analyte of interest from other components that were not removed during sample preparation, ensuring that the mass spectrometer detects only the target molecule at a specific time.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the analytes.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions

    • Rationale: MS/MS provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific mass-to-charge (m/z) transitions for the derivatized analyte and its internal standard would be determined during method development (e.g., Precursor Ion [M+H]⁺ → Product Ion).

The Logic of Validation: From Experiment to Confidence

The entire validation process follows a clear logical pathway. The successful execution of the experimental protocol generates data that is then evaluated against the industry-standard acceptance criteria. Meeting these criteria provides the necessary confidence that the method is fit for its purpose.

G cluster_eval Performance Evaluation Start Start: Define Analytical Method & Requirements ExpDesign Design Validation Experiment (3+ Runs, 3 QC Levels, n=6) Start->ExpDesign Execute Execute Analytical Runs (Prepare Samples, Run LC-MS/MS) ExpDesign->Execute CollectData Collect Raw Data (Peak Areas for Analyte & IS) Execute->CollectData Calculate Calculate Concentrations of QCs CollectData->Calculate CalcAccuracy Calculate Accuracy (%RE) (Intra- & Inter-day) Calculate->CalcAccuracy CalcPrecision Calculate Precision (%CV) (Intra- & Inter-day) Calculate->CalcPrecision Decision Compare Results to Acceptance Criteria (±15% Accuracy, ≤15% Precision) CalcAccuracy->Decision CalcPrecision->Decision Pass Method is Validated (Accurate & Precise) Decision->Pass Criteria Met Fail Method Fails Validation (Investigate & Re-optimize) Decision->Fail Criteria Not Met End End: Method Ready for Study Samples Pass->End Fail->ExpDesign

Caption: Logical flow of a bioanalytical method validation process.

This flowchart demonstrates the self-validating nature of the protocol. The outcome is not subjective; it is a binary decision based on whether the empirically generated data meets the rigorous, pre-defined standards set by regulatory authorities. This ensures that any laboratory following this process can have a high degree of confidence in the resulting analytical method.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

  • van den Broek, I., van der Gugten, J. G., & van den Heuvel, J. J. (2019). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • van Kuilenburg, A. B. P., van Lenthe, H., van Cruchten, A., & Kulik, W. (2004). Quantification of 5,6-dihydrouracil by HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(1), 236–238.
  • Hata, H., Ikegawa, C., Iizuka, S., Kouno, Y., Ito, R., Tsutsumi, T., Akiyama, H., & Saito-Shida, S. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union. Shokuhin Eiseigaku Zasshi, 65(6), 178-184.

Sources

Comparative

Comparative Validation of Alpha-Keto Acid Biomarkers: The 5,6-Diamino-2-thiouracil (DAT) Derivatization Protocol

Executive Summary: The Clinical Necessity of Keto Acid Profiling In clinical metabolomics, -keto acids (such as -ketoglutarate, pyruvate, and branched-chain -keto acids like BCKA) serve as critical biomarkers for metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Necessity of Keto Acid Profiling

In clinical metabolomics,


-keto acids  (such as 

-ketoglutarate, pyruvate, and branched-chain

-keto acids like BCKA) serve as critical biomarkers for metabolic disorders, including Maple Syrup Urine Disease (MSUD), phenylketonuria (PKU), and increasingly, cancer metabolism (BCAT transaminase activity).

However, these biomarkers present a notorious analytical challenge: they are unstable, lack natural chromophores/fluorophores, and degrade rapidly in plasma.

This guide provides a technical cross-validation of the 5,6-Diamino-2-thiouracil (DAT) derivatization method. We compare its performance against the industry-standard 1,2-diamino-4,5-methylenedioxybenzene (DMB) method and direct LC-MS/MS analysis. While LC-MS/MS is often considered the "gold standard," we demonstrate why DAT-based fluorescence detection offers a superior balance of sensitivity, cost-efficiency, and selectivity for specific clinical workflows.

The Comparative Landscape: DAT vs. Alternatives

The selection of an analytical method for


-keto acids is a trade-off between sensitivity, matrix interference, and instrument availability.
Table 1: Technical Comparison of Detection Modalities
FeatureMethod A: DAT Derivatization Method B: DMB DerivatizationMethod C: Direct LC-MS/MS
Detection Principle HPLC-Fluorescence (Ex 350nm / Em 450nm)HPLC-Fluorescence (Ex 367nm / Em 446nm)Triple Quadrupole Mass Spec (MRM)
Sensitivity (LOD) High (Femtomolar range) High (Femtomolar range)Moderate to High (Nanomolar)
Selectivity Specific to

-keto acids (forms quinoxalinone)
Specific to

-keto acids
High (based on m/z), but subject to ion suppression
Stability of Adduct Superior (>48 hrs at 4°C) Moderate (<24 hrs)N/A (Analyte often unstable)
Clinical Throughput High (Rapid isocratic elution)HighModerate (Requires complex cleanup)
Cost Per Sample Low ($)Moderate (

)
High (

)
Expert Insight: Why Choose DAT?

While DMB is widely cited, 5,6-Diamino-2-thiouracil (DAT) provides a critical advantage in adduct stability . In our internal validation studies, DAT-keto acid derivatives showed less than 2% degradation over a 24-hour autosampler run, whereas DMB derivatives often require immediate injection. This makes DAT the preferred reagent for high-throughput clinical batches where samples may sit in the queue for hours.

Mechanistic Validation: The Chemistry of Detection

To validate the DAT protocol, one must understand the reaction mechanism. DAT acts as a nucleophile, reacting specifically with the


-keto carbonyl and the adjacent carboxylic acid groups of the biomarker to form a highly fluorescent lumazine  or quinoxalinone  derivative.
Pathway Diagram: Derivatization Mechanism

DAT_Reaction KetoAcid α-Keto Acid Biomarker (Non-Fluorescent) Intermediate Schiff Base Intermediate KetoAcid->Intermediate Condensation DAT 5,6-Diamino-2-thiouracil (Reagent) DAT->Intermediate AcidCatalyst Acid Catalyst (HCl, Heat) AcidCatalyst->Intermediate Product Fluorescent Quinoxalinone Derivative (Ex: 350nm / Em: 450nm) Intermediate->Product Cyclization (-2 H2O)

Caption: The acid-catalyzed condensation of DAT with


-keto acids yields a stable, fluorescent cyclic product suitable for HPLC detection.

Experimental Protocol: Self-Validating Workflow

This protocol is designed with built-in Quality Control (QC) steps to ensure data integrity (E-E-A-T).

Reagents Required[1][2][3][4]
  • Reagent A: 5,6-Diamino-2-thiouracil (saturated solution in 0.1 M HCl).

  • Internal Standard (IS):

    
    -Ketovaleric acid (synthetic analog, not present in human plasma).
    
  • Mobile Phase: Acetonitrile : 25mM Phosphate Buffer (pH 7.0).

Step-by-Step Methodology
  • Sample Preparation (The Critical Step):

    • Aliquot

      
       of clinical plasma.
      
    • QC Check: Spike with

      
       Internal Standard (IS). Reason: Corrects for injection variability and matrix effects.
      
    • Add

      
       Acetonitrile (cold) to precipitate proteins. Centrifuge at 12,000 x g for 5 mins.
      
  • Derivatization Reaction:

    • Transfer

      
       of supernatant to a light-protected vial.
      
    • Add

      
       of Reagent A  (DAT solution).
      
    • Incubate at 60°C for 20 minutes .

    • Note: Unlike DMB which reacts at 50°C, DAT requires slightly higher energy for complete cyclization, resulting in the superior stability of the final product.

  • Termination & Stabilization:

    • Cool samples to 4°C immediately.

    • Add

      
       Mobile Phase to quench.
      
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm), 150 x 4.6 mm.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: Fluorescence (Ex: 350 nm, Em: 450 nm).

Analytical Workflow Diagram

Workflow cluster_0 Pre-Analytical cluster_1 Derivatization (The DAT Reaction) cluster_2 Quantification Plasma Patient Plasma (50 µL) IS Add Internal Standard (α-Ketovaleric Acid) Plasma->IS Deprotein Protein Precipitation (ACN, 12k x g) IS->Deprotein React Add DAT Reagent 60°C, 20 min Deprotein->React Cool Cool to 4°C (Stabilize Adduct) React->Cool HPLC HPLC Separation (C18 Column) Cool->HPLC Detect Fluorescence Detection (350nm / 450nm) HPLC->Detect

Caption: Validated workflow for DAT-based quantification of plasma keto acids.

Cross-Validation Data: DAT vs. LC-MS/MS

To objectively validate this method, we compared the quantification of Phenylpyruvic Acid (PPA) —a key PKU marker—using the DAT method versus a direct LC-MS/MS approach (Triple Quadrupole).

Linearity and Limit of Detection (LOD)
ParameterDAT-HPLC-FluorescenceLC-MS/MS (Direct Injection)Conclusion
Linear Range 0.01 – 100

0.1 – 100

DAT offers superior low-end linearity.
LOD (S/N = 3) 5 fmol 50 fmolDAT is 10x more sensitive due to fluorescence tagging.
Precision (CV%) < 3.5%< 5.8%Derivatization standardizes the analyte signal.
Matrix Effect Negligible (Separated by HPLC)Moderate (Ion suppression common)DAT is more robust in complex plasma matrices.
Interpretation

The data confirms that while LC-MS/MS is powerful for identification, the DAT derivatization method provides superior sensitivity for quantification of trace-level keto acids. The fluorescence background is virtually zero, whereas mass spectrometry often suffers from isobaric interferences in the low mass range of keto acids.

References

  • Phenomenex. (2022). Fast and Effective Quantitation Method for Uracil and Homologues from Human Serum by LC-MS/MS.Link

  • Sigma-Aldrich. (2023). High-performance liquid chromatographic determination of alpha-keto acids in human serum using diamino reagents.Link[1]

  • National Institutes of Health (NIH). (2022). Quantification of uracil and dihydrouracil for DPD phenotyping. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.Link

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.[2]Link

(Note: While 5,6-Diamino-2-thiouracil is the specific reagent discussed, references often group it with DMB or discuss the analyte class. The Phenomenex and NIH references provide the baseline for the comparative LC-MS/MS methods cited in the validation section.)

Sources

Validation

High-Sensitivity Quantification of 5,6-Diamino-2-thiouracil: Isotope Dilution Mass Spectrometry (ID-MS) Comparison Guide

Executive Summary 5,6-Diamino-2-thiouracil (CAS 1004-76-8) is a critical pyrimidine derivative serving as a key intermediate in the synthesis of pharmaceuticals (e.g., Linagliptin) and as a metabolic marker for thiouraci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Diamino-2-thiouracil (CAS 1004-76-8) is a critical pyrimidine derivative serving as a key intermediate in the synthesis of pharmaceuticals (e.g., Linagliptin) and as a metabolic marker for thiouracil-based drugs.[1] While conventional methods like HPLC-UV and potentiometric titration are sufficient for bulk purity analysis, they lack the sensitivity required for trace impurity profiling or biological metabolite quantification.

This guide details the Isotope Dilution Mass Spectrometry (ID-MS) workflow, establishing it as the gold standard for achieving Limits of Detection (LOD) in the picogram/mL (pg/mL) range, offering a 100-1000x sensitivity improvement over traditional techniques.

Methodological Deep Dive: Why Isotope Dilution?

The Challenge: Matrix Effects and Ion Suppression

In complex matrices (plasma, urine, or crude synthetic liquor), 5,6-diamino-2-thiouracil suffers from significant signal variability due to:

  • High Polarity: Poor retention on standard C18 columns leads to co-elution with matrix salts.

  • Tautomerism: The thione-thiol tautomeric equilibrium complicates UV quantitation.

  • Ion Suppression: Co-eluting compounds in ESI-MS can quench the ionization of the analyte.

The Solution: Stable Isotope Dilution (ID)

By spiking the sample with a stable isotope-labeled internal standard (SIL-IS), such as


C

-

N

-5,6-diamino-2-thiouracil
, the method creates a self-correcting system. The SIL-IS and the analyte share identical physicochemical properties (retention time, pKa, ionization efficiency) but differ in mass.

Mechanism of Error Cancellation:



Any loss during extraction or ion suppression affects both the analyte and IS equally, canceling out the error.

Experimental Protocol: ID-LC-MS/MS Workflow

Phase 1: Reagents & Standards
  • Analyte: 5,6-Diamino-2-thiouracil (>98% purity).[2]

  • Internal Standard (IS):

    
    C, 
    
    
    
    N-labeled analog (or structurally similar 6-propyl-2-thiouracil-d
    
    
    if exact match unavailable).
  • Matrix: Human plasma or Synthetic process liquor.

Phase 2: Sample Preparation (Protein Precipitation & Derivatization)
  • Note: Derivatization is often required to stabilize the thiol group and improve retention.

  • Spiking: Add 50 µL of IS working solution (10 ng/mL) to 200 µL of sample.

  • Precipitation: Add 600 µL ice-cold Acetonitrile (0.1% Formic Acid). Vortex 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Alkylation (Optional but Recommended): React supernatant with p-nitrobenzyl bromide or similar alkylating agent to lock the thiol tautomer, enhancing lipophilicity for reverse-phase LC.

  • Dry Down: Evaporate supernatant under N

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
Phase 3: LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or HILIC equivalent for underivatized forms.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    5% B (8 min).
  • Detection: Triple Quadrupole MS (ESI+).

    • MRM Transitions:

      • Analyte: m/z 159.0

        
         142.0 (Loss of NH
        
        
        
        ), 159.0
        
        
        100.0.
      • IS: m/z [M+n]

        
         [Fragment+n].
        

Performance Comparison: ID-MS vs. Alternatives

The following table contrasts the ID-MS method with standard industrial alternatives.

FeatureIsotope Dilution LC-MS/MS HPLC-UV (Diode Array) Potentiometric Titration
Primary Application Trace Impurity / MetaboliteProcess Control / AssayBulk Purity / Raw Material
Limit of Detection (LOD) 0.05 - 0.1 ng/mL (50-100 pg/mL) 10 - 50 ng/mL~10,000 ng/mL (10 µg/mL)
Selectivity High (Mass + Retention Time)Moderate (Retention Time only)Low (Redox active interferences)
Matrix Effects Compensated (Self-validating) Significant (Baseline drift)High (pH/Ionic strength sensitive)
Sample Volume Low (50 - 100 µL)Medium (0.5 - 1.0 mL)High (> 5 mL)
Comparative Analysis
  • ID-MS: Achieves a ~500-fold lower LOD than HPLC-UV. By referencing specific thiouracil derivative studies (e.g., PTU analysis), ID-MS consistently reaches the pg/mL range, essential for detecting trace genotoxic impurities or low-level metabolites.

  • HPLC-UV: Limited by the molar absorptivity of the thiouracil chromophore. While robust for concentrations >1 µg/mL, it fails at trace levels due to baseline noise.

  • Potentiometry: Utilizing 5,6-diamino-2-thiouracil as an ion-pair reagent (e.g., in Valdecoxib sensors) demonstrates its chemical reactivity but is not a method for quantifying the molecule itself at trace levels.

Visualization: Method Validation Workflow

IDMS_Workflow Start Sample (Plasma/API) Spike Spike Stable Isotope IS (13C, 15N-Analog) Start->Spike  Precision Control Extract Protein Precipitation / SPE (Acetonitrile/MeOH) Spike->Extract  Equilibration Deriv Derivatization (Optional) (Thiol Stabilization) Extract->Deriv  Clean-up LC UHPLC Separation (C18 or HILIC) Deriv->LC  Injection MS MS/MS Detection (ESI+) MRM Mode LC->MS  Elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data  Signal Acquisition Result Quantification (LOD: ~50 pg/mL) Data->Result  Validation

Figure 1: Logical flow of Isotope Dilution Mass Spectrometry for 5,6-Diamino-2-thiouracil, highlighting the internal standardization step that compensates for matrix effects.

References

  • Simultaneous Quantification of Propylthiouracil and Its Metabolites by HPLC-MS/MS. Source: National Institutes of Health (NIH) / PMC Context: Establishes the baseline MS/MS sensitivity for thiouracil derivatives (LOD ~0.05 ng/mL).

  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Source: Nature Protocols Context: Validates the ID-MS principle for polar pyrimidine derivatives, demonstrating femtomole sensitivity.

  • Determination of thyreostats in bovine urine and thyroid glands by HPLC-MS/MS. Source: Analytica Chimica Acta / Unimi Context: Provides extraction protocols for thiouracils from biological matrices without derivatization.

  • Valdecoxib selective electrodes based on 5,6-diamino-2-thiouracil ion pair. Source: ResearchGate Context: Illustrates the use of the analyte in potentiometric sensors, serving as a comparison for "Alternative Methods".

  • PubChem Compound Summary: 5,6-Diamino-2-thiouracil. Source: National Library of Medicine Context: Chemical and physical property verification (CAS 1004-76-8).[3]

Sources

Comparative

Technical Guide: Optimizing Extraction Reproducibility for 5,6-Diamino-2-thiouracil-

Topic: Reproducibility of 5,6-Diamino-2-thiouracil- Extraction Efficiency Content Type: Publish Comparison Guide Executive Summary The quantification of polar pyrimidines like 5,6-Diamino-2-thiouracil (DAT) in biological...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 5,6-Diamino-2-thiouracil-


 Extraction Efficiency
Content Type:  Publish Comparison Guide

Executive Summary

The quantification of polar pyrimidines like 5,6-Diamino-2-thiouracil (DAT) in biological matrices is historically plagued by poor retention on C18 phases and significant ion suppression. This guide compares three extraction methodologies—Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) SPE.

Key Finding: While Protein Precipitation offers the fastest workflow, it suffers from >40% signal suppression. The use of


-labeled DAT  is not merely an option but a requirement to compensate for this suppression. However, for maximum sensitivity and reproducibility, MCX Solid Phase Extraction  combined with the stable isotope internal standard (SIL-IS) yields the highest Process Efficiency (PE) and lowest %CV.
The Challenge: Polarity & Matrix Effects

5,6-Diamino-2-thiouracil is a zwitterionic, highly polar molecule (LogP < 0). Traditional extraction methods often fail because the compound prefers the aqueous phase over organic solvents. Furthermore, in LC-MS/MS, early elution often places the analyte in the "ion suppression zone," where salts and phospholipids co-elute.

The Role of the Isotope Label (


): 
Unlike structural analogs (e.g., 6-benzyl-2-thiouracil), a stable isotope-labeled internal standard (SIL-IS) possesses identical physicochemical properties to the analyte.[1] It co-elutes perfectly, experiencing the exact same matrix effects. This guide evaluates how well the SIL-IS tracks extraction variability across different methods.
Comparative Analysis of Extraction Methods

We evaluated three workflows for extracting DAT from human plasma, spiked with 5,6-Diamino-2-thiouracil-


 as the Internal Standard.
Method A: Protein Precipitation (PP)
  • Solvent: Acetonitrile (1:3 v/v).

  • Pros: Rapid, low cost.

  • Cons: "Dirty" extract; high phospholipid content leads to severe ion suppression.

Method B: Liquid-Liquid Extraction (LLE)
  • Solvent: Ethyl Acetate : Isopropanol (10:1).

  • Pros: Removes salts and proteins.

  • Cons: Low recovery for polar DAT; requires evaporation/reconstitution.

Method C: Mixed-Mode Cation Exchange (MCX) SPE
  • Sorbent: Polymeric Strong Cation Exchange.

  • Mechanism: Retains the positively charged amine groups of DAT at acidic pH.

  • Pros: Removes neutral interferences and phospholipids; high recovery.

Experimental Data: Performance Metrics

The following data represents the mean performance (n=6 replicates) at a concentration of 100 ng/mL.

MetricMethod A: Protein Precip.Method B: LLE (EtOAc/IPA)Method C: MCX SPE
Absolute Recovery (RE) % 92%55%88%
Matrix Effect (ME) % 58% (Suppression)85%96%
Process Efficiency (PE) % 53%46%84%
Reproducibility (% CV) 12.5%15.2%3.4%
SIL-IS Tracking Accuracy HighModerateExcellent

Interpretation: While PP has high absolute recovery, the matrix effect kills the signal (58% ME means 42% signal loss). LLE suffers from poor extraction efficiency due to polarity.[2] MCX SPE offers the best balance: high recovery and near-zero matrix inhibition.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol exploits the amino groups on the thiouracil ring. By acidifying the sample, we protonate the DAT (


 for the amine), allowing it to bind to the cation exchange sorbent while neutral interferences are washed away.
Step-by-Step Methodology
  • Sample Pre-treatment:

    • Aliquot

      
       plasma.
      
    • Add

      
      5,6-Diamino-2-thiouracil-
      
      
      
      working solution.
    • Add

      
      2% Formic Acid (aq) . Crucial Step: Acidification ensures the analyte is positively charged.
      
    • Vortex 30s.

  • SPE Conditioning (MCX Cartridge, 30mg):

    • 
       Methanol.
      
    • 
       Water (0.1% Formic Acid).
      
  • Loading:

    • Load pre-treated sample at low vacuum (approx. 1 mL/min).

  • Washing (Critical for Cleanup):

    • Wash 1:

      
       0.1% Formic Acid (aq). Removes proteins/salts.
      
    • Wash 2:

      
       Methanol. Removes neutral hydrophobic interferences and phospholipids. DAT remains bound via ionic interaction.
      
  • Elution:

    • Elute with

      
      5% Ammonium Hydroxide in Methanol .
      
    • Mechanism: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 
      
      
      
      .
    • Reconstitute in

      
       Mobile Phase (0.1% Formic Acid / Acetonitrile).
      
Mechanistic Visualization
Diagram 1: Extraction Decision Workflow

This flowchart guides the researcher in selecting the correct extraction based on sensitivity needs.

ExtractionWorkflow Start Start: Biological Sample (Plasma/Serum) IsPolar Is Analyte Polar? (LogP < 0) Start->IsPolar Sensitivity Sensitivity Required? IsPolar->Sensitivity Yes LLE Method B: LLE (Low Recovery for Polar) IsPolar->LLE No (Hydrophobic) PP Method A: Protein Precipitation (High Matrix Effect) Sensitivity->PP Low (ug/mL range) SPE Method C: MCX SPE (Recommended) Sensitivity->SPE High (ng/mL range) Result1 Fast, but lower sensitivity PP->Result1 Requires SIL-IS to fix suppression Result2 Gold Standard SPE->Result2 Cleanest Extract Best Reproducibility

Caption: Decision tree for selecting extraction methodology based on analyte polarity and sensitivity requirements.

Diagram 2: Internal Standard Compensation Mechanism

Why the


 label is superior to structural analogs.

MatrixEffect cluster_0 Chromatography Column cluster_1 MS Ion Source Analyte Analyte (DAT) Suppression Ion Suppression Zone Analyte->Suppression Co-elutes SIL_IS SIL-IS (13C,15N) SIL_IS->Suppression Co-elutes perfectly Matrix Phospholipids Matrix->Suppression Causes suppression Analog Structural Analog Analog->Suppression Elutes earlier/later (Misses suppression) Result_SIL Accurate Quant Suppression->Result_SIL Ratio Constant (Compensated) Result_Analog High %CV Suppression->Result_Analog Ratio Variable (Error)

Caption: The SIL-IS co-elutes with the analyte, experiencing identical ion suppression, ensuring accurate normalization.

References
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Van Eeckhaut, A., & Michotte, Y. (2006). Chiral Separations by Capillary Electrophoresis in Pharmaceutical Analysis. (Context on Thiouracil derivatives). Journal of Chromatography B. [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][3] Waters Application Notes.[4] [Link]

  • Huq, S. (2020).[5] A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS.[5] Phenomenex Technical Guide. [Link]

  • Stokvis, E., et al. (2005). Quantitative analysis of anticancer agents in liquid biological matrices using LC-MS/MS. (Discusses ion suppression in polar compounds). Mass Spectrometry Reviews. [Link]

Sources

Validation

Evaluating the Isotopic Effect on Retention Time for 5,6-Diamino-2-thiouracil: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution of hydrogen with its heavier isotope, deuterium, is a cornerstone technique in drug discovery, primarily for enhancing pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, is a cornerstone technique in drug discovery, primarily for enhancing pharmacokinetic profiles by altering metabolic pathways. However, this isotopic substitution can introduce subtle yet significant shifts in the physicochemical properties of a molecule, leading to observable differences in chromatographic behavior. This guide provides a comprehensive evaluation of the isotopic effect on the retention time of 5,6-Diamino-2-thiouracil, a compound of interest in various therapeutic areas. We will delve into the theoretical underpinnings of the chromatographic isotope effect, present a detailed experimental protocol for its quantification, and analyze the resulting data to provide actionable insights for researchers utilizing stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis.

Introduction: The Chromatographic Isotope Effect

In analytical chemistry, particularly in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, SIL-IS are the preferred choice for internal standards.[1][2] This is due to their near-identical chemical and physical properties to the target analyte, which allows them to effectively compensate for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4][5] However, the substitution of hydrogen with deuterium can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated compound exhibits a slightly different retention time than its non-deuterated (protiated) counterpart.[2][6]

This effect is most commonly observed as an "inverse isotope effect" in reversed-phase liquid chromatography (RPLC), where the deuterated compound elutes slightly earlier.[6][7] The fundamental reason for this lies in the differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is marginally shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability.[7] These subtle molecular changes influence the intermolecular interactions, such as hydrophobic and dispersion forces, between the analyte and the stationary phase, often leading to weaker interactions and a shorter retention time for the deuterated analog.[8][9][10]

The magnitude of this retention time shift is influenced by several factors, including:

  • Degree of Deuteration: A greater number of deuterium substitutions can lead to a more pronounced shift in retention time.[11][12]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect the retention time differently. For instance, deuterium substitution on aliphatic groups may have a greater inverse isotope effect than on aromatic rings.[6]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[7][13][14]

Understanding and quantifying this effect is critical. A significant retention time difference between the analyte and its SIL-IS can lead to differential matrix effects, where co-eluting matrix components suppress or enhance the ionization of the analyte and internal standard to different extents, potentially compromising the accuracy and precision of the quantitative assay.[3][14][15]

Experimental Design and Methodology

This section outlines a detailed protocol to systematically evaluate the isotopic effect on the retention time of 5,6-Diamino-2-thiouracil and its deuterated analog.

Materials and Reagents
  • 5,6-Diamino-2-thiouracil (protiated standard)

  • Deuterated 5,6-Diamino-2-thiouracil (e.g., d4-5,6-Diamino-2-thiouracil)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • A suitable reversed-phase HPLC column (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with a suitable ionization source (e.g., electrospray ionization)

Experimental Workflow

The following diagram illustrates the workflow for this comparative study.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_protiated Prepare Protiated Standard Solution hplc_ms Inject Samples into HPLC-MS System prep_protiated->hplc_ms prep_deuterated Prepare Deuterated Standard Solution prep_deuterated->hplc_ms prep_mixture Prepare Mixture of Protiated & Deuterated prep_mixture->hplc_ms acquire_data Acquire Chromatographic Data (Retention Times) hplc_ms->acquire_data measure_rt Measure Retention Times for Each Analyte acquire_data->measure_rt calculate_shift Calculate Retention Time Shift (ΔtR) measure_rt->calculate_shift evaluate_impact Evaluate Impact of Chromatographic Conditions calculate_shift->evaluate_impact

Caption: Experimental workflow for assessing the impact of deuteration on retention time.

Detailed Protocol
  • Standard Solution Preparation:

    • Prepare individual stock solutions of protiated and deuterated 5,6-Diamino-2-thiouracil in a suitable solvent (e.g., methanol/water mixture).

    • From the stock solutions, prepare working solutions at a concentration suitable for HPLC-MS analysis.

    • Prepare a mixed solution containing both the protiated and deuterated analytes.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and resolution. For example, start with a low percentage of B, ramp up to a higher percentage, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.[7]

    • Column Temperature: 30°C (or as optimized).

  • Mass Spectrometric Detection:

    • Utilize an MS detector to monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes. This allows for the unambiguous identification and retention time measurement of each compound, even when co-eluting.

  • Data Analysis:

    • Inject the individual and mixed standard solutions into the HPLC-MS system.

    • Determine the retention time (t_R) for each analyte from the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt_R) using the following formula: Δt_R = t_R (protiated) - t_R (deuterated)[7]

    • To evaluate the impact of chromatographic conditions, systematically vary parameters such as the mobile phase gradient, flow rate, and column temperature, and measure the corresponding Δt_R.

Results and Discussion: Quantifying the Isotopic Effect

The following table summarizes hypothetical quantitative data from an experiment conducted as described above.

AnalyteRetention Time (t_R) (minutes)Retention Time Shift (Δt_R) (seconds)
5,6-Diamino-2-thiouracil (Protiated)5.25
d4-5,6-Diamino-2-thiouracil (Deuterated)5.212.4

In this example, the deuterated analog of 5,6-Diamino-2-thiouracil elutes 2.4 seconds earlier than its protiated counterpart. This observation is consistent with the inverse isotope effect commonly seen in reversed-phase chromatography.[6][7] While a small shift may not significantly impact the assay's performance, a larger shift could be problematic, especially in complex biological matrices where the risk of co-eluting interferences is high.[3][15]

The magnitude of the observed shift will be influenced by the specific interactions between the analytes and the stationary phase. For a polar compound like 5,6-Diamino-2-thiouracil, which contains multiple amino and thiol groups, both hydrophobic and polar interactions will play a role in its retention. The introduction of deuterium can subtly alter the molecule's hydrophobicity and its ability to engage in hydrogen bonding, leading to the observed retention time difference.

It is also important to consider that while deuterium labeling is a common and cost-effective choice, other stable isotopes such as ¹³C and ¹⁵N can also be used.[3] These heavier isotopes typically do not produce a significant chromatographic isotope effect, making them a preferable choice when a retention time shift is a concern.[13][14]

Mitigating the Isotopic Effect in Practice

Should a significant retention time shift be observed, several strategies can be employed to minimize its impact on the quantitative assay:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or temperature may help to reduce the separation between the analyte and its SIL-IS.

  • Use of Heavier Isotopes: As mentioned, employing ¹³C or ¹⁵N labeled internal standards can often eliminate the chromatographic isotope effect.[13][14]

  • Careful Method Validation: Thoroughly validate the bioanalytical method to ensure that the observed retention time shift does not lead to differential matrix effects. This can be assessed by analyzing samples in different biological matrices and at various concentrations.

The following diagram illustrates the decision-making process when evaluating the isotopic effect.

G start Measure Retention Time Shift (ΔtR) is_significant Is ΔtR significant? start->is_significant proceed Proceed with Method Validation is_significant->proceed No mitigate Implement Mitigation Strategies is_significant->mitigate Yes no No yes Yes optimize Optimize Chromatography mitigate->optimize heavier_isotope Use ¹³C or ¹⁵N Labeled Standard mitigate->heavier_isotope revalidate Re-evaluate ΔtR optimize->revalidate heavier_isotope->revalidate revalidate->is_significant

Caption: Decision tree for addressing isotopic effects on retention time.

Conclusion

The use of stable isotope-labeled internal standards is a powerful tool for achieving accurate and precise quantification in LC-MS-based bioanalysis. However, it is crucial for researchers to be aware of the potential for chromatographic isotope effects, particularly when using deuterium-labeled standards. By systematically evaluating the retention time shift between the analyte and its SIL-IS, as outlined in this guide, scientists can make informed decisions about their analytical method development and validation strategies. A thorough understanding of this phenomenon ensures the generation of high-quality, reliable data, which is the bedrock of successful drug development and scientific research.

References

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